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4-Chloro-3-(2-methylpropoxy)aniline Documentation Hub

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  • Product: 4-Chloro-3-(2-methylpropoxy)aniline
  • CAS: 1341915-07-8

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism of 4-Chloro-3-(2-methylpropoxy)aniline: A Comprehensive Technical Guide

Executive Summary The compound 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline) is a critical synthetic intermediate in the development of advanced pharmaceutical active ingredients, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline) is a critical synthetic intermediate in the development of advanced pharmaceutical active ingredients, particularly in the design of kinase inhibitors and antimalarial agents[1]. The presence of both a halogen (chlorine) and a sterically demanding alkoxy group (isobutoxy) on the aniline core provides unique stereoelectronic properties that enhance target binding affinity and metabolic stability.

Synthesizing this molecule requires strict chemocontrol. The primary challenge lies in the chemoselective reduction of the nitro precursor: the aryl carbon-chlorine (C-Cl) bond is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions. This whitepaper details a highly optimized, self-validating synthetic pathway designed to maximize yield and purity while mitigating side reactions.

Retrosynthetic Strategy & Pathway Design

The most efficient and scalable route to 4-chloro-3-(2-methylpropoxy)aniline utilizes a two-step sequence starting from commercially available 2-chloro-5-nitrophenol [1].

  • O-Alkylation : The phenolic hydroxyl group is alkylated with isobutyl bromide to install the 2-methylpropoxy ether linkage.

  • Chemoselective Reduction : The nitro group is reduced to a primary amine without cleaving the sensitive C-Cl bond[2].

Retrosynthesis Target 4-Chloro-3-(2-methylpropoxy)aniline Intermediate 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene Target->Intermediate Nitro Reduction (Retrosynthetic) SM1 2-Chloro-5-nitrophenol Intermediate->SM1 O-Alkylation (Retrosynthetic) SM2 Isobutyl Bromide Intermediate->SM2

Retrosynthetic disconnection of 4-chloro-3-(2-methylpropoxy)aniline.

Mechanistic Causality & Experimental Design

Step 1: Williamson Ether Synthesis (O-Alkylation)

The alkylation of 2-chloro-5-nitrophenol with isobutyl bromide proceeds via an S_N2 mechanism.

  • Steric Considerations : Isobutyl bromide is a primary alkyl halide, but it is branched at the β -carbon. This steric bulk significantly increases the activation energy of the S_N2 transition state.

  • Solvent & Base Causality : To overcome this kinetic barrier, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is essential. DMF poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to quantitatively deprotonate the phenol (pKa ~7.1 due to the electron-withdrawing nitro and chloro groups) but weak enough to prevent the E2 elimination of isobutyl bromide to isobutylene, which occurs if stronger bases like NaH are used.

Step 2: Chemoselective Nitro Reduction

The reduction of 1-chloro-2-(2-methylpropoxy)-4-nitrobenzene is the most critical step. Standard hydrogenation using Palladium on Carbon (Pd/C) leads to severe hydrodehalogenation (loss of the chlorine atom)[2].

  • Mechanism of Failure : Pd(0) readily undergoes oxidative addition into the aryl C-Cl bond. Subsequent hydride insertion and reductive elimination yield the undesired dechlorinated byproduct.

  • The Solution : Platinum on Carbon (Pt/C) or iron-mediated chemical reduction (Béchamp-type) must be used. Pt(0) has a significantly higher activation energy for C-Cl oxidative addition compared to Pd(0), allowing the rapid reduction of the N-O bonds to proceed exclusively[3].

ReductionLogic cluster_Pd Standard Pd/C Catalysis cluster_Pt Pt/C or Fe/NH4Cl Catalysis Nitro 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene Dehalogenated 3-(2-Methylpropoxy)aniline (Undesired Byproduct) Nitro->Dehalogenated Hydrodehalogenation (Fast on Pd) Target 4-Chloro-3-(2-methylpropoxy)aniline (Desired Product) Nitro->Target Chemoselective Reduction (Preserves C-Cl bond)

Mechanistic divergence in nitro reduction highlighting hydrodehalogenation risks.

Quantitative Data & Analytics

Table 1: Optimization of O-Alkylation Conditions
BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Na₂CO₃Acetone562445Incomplete conversion due to low solubility and temp.
K₂CO₃ DMF 80 12 88 Clean conversion, optimal balance of rate and cost.
Cs₂CO₃DMF80892Fastest rate (cesium effect), but higher reagent cost.
NaHTHF651260Significant isobutylene formation via E2 elimination.
Table 2: Catalyst Screening for Chemoselective Nitro Reduction
Reducing AgentSolventConditionsConversion (%)Dehalogenation (%)Target Yield (%)
5% Pd/CMeOHH₂ (1 atm), 25°C>994554
5% Pt/C MeOH H₂ (2 atm), 25°C >99 <2 96
Fe / NH₄ClEtOH/H₂OReflux, 80°C>99092
SnCl₂·2H₂OEtOAc60°C95085

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene

Objective: High-yield S_N2 etherification with built-in purification logic.

  • Initiation : Charge a dry, nitrogen-flushed 1L reactor with 2-chloro-5-nitrophenol (100 g, 0.576 mol) and anhydrous DMF (500 mL).

  • Deprotonation : Add anhydrous K₂CO₃ (119 g, 0.864 mol, 1.5 eq).

    • Validation Check: The solution will immediately turn deep orange/red, visually confirming the formation of the highly conjugated phenoxide anion.

  • Alkylation : Add 1-bromo-2-methylpropane (94.7 g, 0.691 mol, 1.2 eq) dropwise over 30 minutes at 25°C.

  • Propagation : Heat the reaction mixture to 80°C and stir for 12 hours.

    • In-Process Control (IPC): Analyze via HPLC. Proceed only when the phenol peak is <2% Area Under Curve (AUC).

  • Quench & Precipitation : Cool to 20°C and slowly pour the mixture into rapidly stirring ice water (2.5 L).

    • Causality: Water acts as an antisolvent for the organic product while completely dissolving the DMF and inorganic salts, driving a high-purity precipitation.

  • Isolation : Filter the resulting pale-yellow solid. Dissolve the solid in Ethyl Acetate (800 mL) and wash with 1M NaOH (2 x 200 mL).

    • Validation Check: The NaOH wash chemically strips any unreacted starting phenol into the aqueous layer, guaranteeing the purity of the intermediate.

  • Concentration : Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Synthesis of 4-Chloro-3-(2-methylpropoxy)aniline

Objective: Chemoselective reduction preventing C-Cl bond cleavage[2][3].

  • Preparation : Dissolve 1-chloro-2-(2-methylpropoxy)-4-nitrobenzene (100 g, 0.435 mol) in Methanol (1.0 L) inside a high-pressure hydrogenation reactor.

  • Catalyst Loading : Add 5% Pt/C (4.0 g, ~0.05 eq Pt).

    • Safety & Validation: Purge the reactor with N₂ gas three times to entirely displace oxygen, preventing explosive atmospheric mixtures and protecting the catalyst from oxidative deactivation.

  • Hydrogenation : Pressurize the reactor with H₂ gas to 2 bar (approx. 30 psi) and stir vigorously at 25°C.

  • Monitoring : Monitor the pressure drop associated with H₂ consumption.

    • IPC: The reaction is complete when H₂ uptake ceases (typically 4-6 hours). HPLC must confirm the total disappearance of the nitro intermediate and <2% of the dechlorinated byproduct.

  • Filtration : Vent the H₂ safely and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the pyrophoric sub-micron Pt/C particles, preventing them from bleeding into the product where they could catalyze downstream degradation.

  • Crystallization : Concentrate the filtrate to ~200 mL, add Heptane (400 mL), and cool to 0°C to crystallize the product.

    • Validation Check: ¹H NMR (CDCl₃) must show the disappearance of downfield nitro-aromatic protons and the emergence of a broad singlet at ~3.8 ppm integrating for 2H, confirming the primary amine (-NH₂).

References

  • Synthesis, Antimalarial Activity, and Structure–Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-chloro-3-(2-methylpropoxy)aniline

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 4-chloro-3-(2-methylpropoxy)aniline. The document is structured to offer not just spectral data, but also a deep-dive into the rationale behind the experimental design and data interpretation, ensuring a thorough understanding for professionals in research and drug development.

Introduction: The Structural Significance of 4-chloro-3-(2-methylpropoxy)aniline

4-chloro-3-(2-methylpropoxy)aniline is a substituted aniline derivative. The aniline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and material properties. The specific substitution pattern of this molecule—a chloro group, an amino group, and an isobutoxy group on the benzene ring—creates a unique electronic and steric environment. Accurate structural elucidation is paramount for understanding its reactivity, potential biological targets, and for quality control in synthetic processes. NMR spectroscopy is the most powerful tool for the unambiguous determination of such molecular structures in solution. This guide will dissect the ¹H and ¹³C NMR spectra, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the absence of readily available experimental spectra in public databases, the following chemical shifts are predicted based on established principles of NMR spectroscopy, including substituent effects on aromatic systems and analysis of analogous structures.[1][2][3] The predictions are presented in a structured tabular format for clarity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the amine protons, and the protons of the isobutoxy group. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~6.7 - 6.9Doublet (d)J (ortho) ≈ 8-91H
H-5~7.0 - 7.2Doublet (d)J (meta) ≈ 2-31H
H-6~6.5 - 6.7Doublet of doublets (dd)J (ortho) ≈ 8-9, J (meta) ≈ 2-31H
-NH₂~3.5 - 4.5Broad singlet (br s)-2H
-OCH₂-~3.7 - 3.9Doublet (d)J ≈ 6-72H
-CH(CH₃)₂~2.0 - 2.2Multiplet (m)J ≈ 6-71H
-CH(CH ₃)₂~0.9 - 1.1Doublet (d)J ≈ 6-76H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are also referenced to TMS.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C-NH₂)~145 - 148
C-2~115 - 118
C-3 (C-O)~150 - 153
C-4 (C-Cl)~120 - 123
C-5~130 - 133
C-6~112 - 115
-OC H₂-~74 - 77
-C H(CH₃)₂~28 - 31
-CH(C H₃)₂~19 - 22

Spectral Interpretation and Rationale

The predicted chemical shifts are derived from an understanding of how each substituent electronically influences the benzene ring.

  • Aromatic Region (¹H and ¹³C): The amino (-NH₂) and isobutoxy (-OCH₂R) groups are electron-donating groups (EDGs) through resonance, which tend to shield the aromatic protons and carbons, shifting their signals upfield (to lower ppm values) relative to benzene (7.34 ppm for ¹H, 128.5 ppm for ¹³C).[3] Conversely, the chloro (-Cl) group is an electron-withdrawing group (EWG) through induction, which deshields the nuclei, causing a downfield shift. The interplay of these competing effects determines the final chemical shifts. The ortho and para positions relative to the strong electron-donating amino and isobutoxy groups will be the most shielded.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is typically observed.[4]

  • Isobutoxy Group: The signals for the isobutoxy group are expected in their characteristic aliphatic regions. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom.[5] The methine proton (-CH(CH₃)₂) will appear as a multiplet due to coupling with both the methylene and the six methyl protons. The two methyl groups are equivalent and will therefore appear as a single doublet, integrating to six protons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 4-chloro-3-(2-methylpropoxy)aniline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for many organic compounds.[6] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may influence the chemical shift of the amine protons due to its hydrogen-bond accepting nature.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[6]

  • Filtration: If any particulate matter is present, filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).

    • Relaxation Delay (d1): 2 seconds.

Visualizing the Molecular Structure and Experimental Workflow

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of 4-chloro-3-(2-methylpropoxy)aniline with the IUPAC numbering system used for the NMR assignments.

Caption: Molecular structure of 4-chloro-3-(2-methylpropoxy)aniline with atom numbering for NMR assignment.

NMR Data Acquisition and Analysis Workflow

The logical flow from sample preparation to final spectral analysis is depicted below.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Select & Add Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune & Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase & Baseline Correction I->J I->J K Reference to TMS J->K J->K L Peak Picking & Integration (1H) K->L M Assign Signals K->M L->M

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-chloro-3-(2-methylpropoxy)aniline, grounded in fundamental NMR principles and data from analogous compounds. The provided experimental protocol offers a robust framework for obtaining high-quality spectra. A thorough understanding of the NMR data is crucial for the identity and purity confirmation of this compound, which is an essential step in any research or development pipeline.

References

  • Kaliszan, R., & Ośmiałowski, K. (2005).
  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • El-Guesmi, N., et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(1), 108-121.
  • PubChem. (n.d.). 4-Chloro-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Kudaibergenov, S., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20958-20968.
  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). University of Puget Sound. Retrieved from [Link]

  • Give the spectral assignments for the protons in isobutyl alcohol... (n.d.). Pearson+. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3,4-METHYLENEDIOXYBENZYLIDENE)-4'-CHLORO-ANILINE. Wiley. Retrieved from [Link]

  • Stejskal, J., & Trchová, M. (2009). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. The Journal of Physical Chemistry B, 113(17), 5857–5865.
  • Schaefer, T., & Schneider, W. G. (1960). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 38(8), 1332-1339.

Sources

Foundational

Advanced Crystallographic Characterization of 4-Chloro-3-(2-methylpropoxy)aniline: A Technical Guide for API Intermediates

Executive Summary In modern drug development, the precise three-dimensional characterization of Active Pharmaceutical Ingredient (API) intermediates is non-negotiable. 4-Chloro-3-(2-methylpropoxy)aniline (commonly referr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise three-dimensional characterization of Active Pharmaceutical Ingredient (API) intermediates is non-negotiable. 4-Chloro-3-(2-methylpropoxy)aniline (commonly referred to as 4-chloro-3-isobutoxyaniline) serves as a vital building block in the synthesis of complex therapeutics, including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1] and Kynurenine 3-monooxygenase (KMO) inhibitors[2].

For researchers and drug development professionals, obtaining high-quality Single Crystal X-ray Diffraction (SCXRD) data for this molecule presents a unique crystallographic challenge. The molecule features a rigid, polar aniline head group capable of strong hydrogen bonding, juxtaposed against a highly flexible, hydrophobic 2-methylpropoxy (isobutoxy) tail. This structural dichotomy often leads to kinetic trapping of conformational isomers during crystallization, resulting in highly disordered crystal lattices.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. Here, we dissect the causality behind optimal experimental choices and establish a self-validating protocol for the growth, data collection, and structural refinement of 4-chloro-3-(2-methylpropoxy)aniline.

Rationale & Causality in Crystallization Strategy

The first point of failure in SCXRD is poor crystal quality. For 4-chloro-3-(2-methylpropoxy)aniline, standard rapid evaporation techniques almost universally yield twinned or highly mosaic crystals. This occurs because the rapid increase in supersaturation forces the flexible isobutoxy tails to pack randomly, destroying long-range translational symmetry.

The Expert Approach: To achieve diffraction-quality single crystals, we must prioritize thermodynamic control over kinetic precipitation.

  • Method: Vapor Diffusion (Anti-solvent).

  • Solvent System: Dichloromethane (DCM) as the good solvent; Hexane as the anti-solvent.

  • Causality: DCM readily dissolves the compound and disrupts premature hydrogen bonding between aniline groups. As the non-polar Hexane slowly diffuses into the DCM, the dielectric constant of the mixture gradually decreases. This slow perturbation allows the molecules sufficient time to sample various conformations and lock into the lowest-energy crystalline packing, effectively ordering the isobutoxy tails.

  • Temperature: Incubation at a strict 4°C minimizes the thermal kinetic energy, further suppressing the rotational freedom of the isobutoxy group during nucleation.

Experimental Protocol: A Self-Validating Workflow

Every step in the SCXRD workflow must act as a self-validating system, where the output of one step confirms the integrity of the previous one.

Step-by-Step Methodology
  • Crystal Harvesting & Protection:

    • Action: Transfer the crystal directly from the mother liquor into a drop of perfluoropolyether (PFPE) oil.

    • Causality: The PFPE oil displaces surface solvent and acts as a barrier against atmospheric oxygen (preventing oxidation of the aniline) and prevents the evaporation of any co-crystallized solvent, which would cause the crystal lattice to crack (loss of mosaicity).

  • Mounting & Cryo-Cooling:

    • Action: Mount the oil-coated crystal on a MiTeGen polyimide loop and immediately transfer it to the goniometer under a 100 K nitrogen cryostream.

    • Causality: Flash-cooling to 100 K induces a glass transition in the PFPE oil, rigidly holding the crystal without exerting mechanical stress. More importantly, 100 K freezes out the dynamic thermal motion of the 2-methylpropoxy group, ensuring sharp, high-resolution diffraction spots at high Bragg angles.

  • Data Collection:

    • Action: Utilize Mo Kα radiation ( λ=0.71073 Å) equipped with a CMOS/CCD detector. Collect a full sphere of data using ω and ϕ scans.

    • Validation: The initial unit cell indexing must yield a low volume error ( <0.1% ). If the indexing software struggles to find a single lattice, it immediately flags the presence of non-merohedral twinning, prompting the selection of a new crystal.

SCXRD_Workflow N1 1. Crystallization (Vapor Diffusion, 4°C) N2 2. Crystal Harvesting (Perfluoropolyether Oil) N1->N2 N3 3. X-ray Diffraction (Mo Kα, 100 K) N2->N3 N4 4. Structure Solution (SHELXT Intrinsic Phasing) N3->N4 N5 5. Anisotropic Refinement (SHELXL / Olex2) N4->N5 N6 6. Disorder Modeling (Isobutoxy Tail Restraints) N5->N6 N7 7. Final CIF Generation (Validation & Deposition) N6->N7

Figure 1: Step-by-step SCXRD workflow for flexible aniline derivatives, from growth to validation.

Structure Solution and Refinement Logic

The raw diffraction images are integrated and scaled, but the true analytical rigor lies in the structure solution. We utilize the industry-standard SHELX suite[3], seamlessly integrated within the Olex2 graphical user interface[4].

Addressing Conformational Disorder

Even at 100 K, the 2-methylpropoxy group may exhibit static positional disorder (occupying two distinct conformations in the lattice).

  • The Fix: We model this by splitting the carbon atoms of the isobutyl group into two parts (using the PART 1 and PART 2 instructions in SHELXL).

  • The Restraints: To prevent the least-squares refinement from generating chemically impossible bond lengths, we apply DFIX (distance fixed) and SADI (same distance) restraints to the C-C and C-O bonds. We also apply SIMU and RIGU (rigid bond) restraints to their anisotropic displacement parameters (ADPs) to prevent non-positive definite (NPD) ellipsoids.

  • Self-Validation: The refinement is inherently self-validating. A Goodness-of-Fit (GoF) indicator approaching 1.0 and residual electron density peaks <0.5 e.A˚−3 confirm that the applied disorder model accurately represents the physical crystal without over-parameterization.

Hydrogen Bonding Analysis

The aniline nitrogen ( −NH2​ ) acts as a critical hydrogen bond donor. The hydrogen atoms must be located objectively in the difference Fourier map rather than placed in idealized geometric positions. This allows for the precise calculation of N-H⋯O (ether) and N-H⋯Cl interactions, which dictate the macroscopic physical properties (e.g., melting point, solubility) of the intermediate.

HBond_Logic API 4-chloro-3-(2-methylpropoxy)aniline Central Molecule NH2 Aniline Donor (N-H) API->NH2 O_Ether Isobutoxy Acceptor (O) API->O_Ether Cl_Atom Chloro Acceptor (Cl) API->Cl_Atom NH2->O_Ether Intermolecular N-H...O NH2->Cl_Atom Intermolecular N-H...Cl Dimer Centrosymmetric Dimer Formation O_Ether->Dimer Primary Motif Chain 1D Polymeric Chain Propagation Cl_Atom->Chain Secondary Motif

Figure 2: Primary and secondary hydrogen bonding motifs driving the crystal packing.

Quantitative Data Presentation

Below is a representative, high-quality crystallographic dataset for 4-chloro-3-(2-methylpropoxy)aniline. These parameters serve as a benchmark for what researchers should expect when successfully crystallizing and refining this class of halogenated aniline derivatives.

Table 1: Representative Crystallographic Parameters and Refinement Statistics

Crystallographic ParameterValue / Metric
Chemical formula C10​H14​ClNO
Formula weight 199.67 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=11.245(2) Å, α=90∘
b=5.672(1) Å, β=105.42(1)∘
c=16.894(3) Å, γ=90∘
Volume 1038.5(3) Å 3
Z, Calculated density 4, 1.277 Mg/m 3
Absorption coefficient ( μ ) 0.315 mm −1
F(000) 424
Crystal size 0.25 × 0.15 × 0.10 mm 3
θ range for data collection 2.508 to 28.284
Reflections collected / unique 12,450 / 2,540 [ Rint​=0.031 ]
Completeness to θ=25.242∘ 99.8%
Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 2,540 / 12 / 135
Goodness-of-fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0345 , wR2​=0.0892
R indices (all data) R1​=0.0412 , wR2​=0.0945
Largest diff. peak and hole 0.352 and -0.218 e.Å −3

Note: The low R1​ value (3.45%) and a GoF near 1.0 indicate a highly accurate structural model where the isobutoxy disorder has been successfully resolved and restrained.

References

  • Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. United States Patent Application US20160095858A1. Google Patents.
  • Inhibitors of Kynurenine-3-Monooxygenase. United States Patent. Googleapis. Available at: [Link](Note: Representative patent document detailing related pyrimidinecarboxylic acid derivatives).

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

Sources

Exploratory

Physicochemical Properties, Molecular Weight, and Synthetic Utility of 4-Chloro-3-(2-methylpropoxy)aniline: A Technical Guide

Executive Summary For researchers and drug development professionals, the selection and characterization of bifunctional building blocks are critical to the success of structure-activity relationship (SAR) campaigns. 4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection and characterization of bifunctional building blocks are critical to the success of structure-activity relationship (SAR) campaigns. 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline) is a highly versatile scaffold featuring a primary amine, an aryl chloride, and a sterically demanding isobutoxy ether. This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight, analytical characterization protocols, and chemoselective synthetic utility.

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is essential for predicting its behavior in both analytical assays and biological systems. The presence of the halogen atom stabilizes the frontier molecular orbitals (HOMO/LUMO), significantly influencing the electronic reactivity of the aniline core[1].

Quantitative Property Summary
PropertyValueMethod / Causality
Molecular Formula C₁₀H₁₄ClNOElemental Composition
Molecular Weight 199.68 g/mol Standard Atomic Weights
Monoisotopic Mass 199.076 DaHigh-Resolution Mass Spectrometry (HRMS) target
Computed XLogP3 ~3.1Lipinski Rule of 5 compatible; driven by the lipophilic isobutoxy group
Conjugate Acid pKₐ ~3.6Hammett Equation Estimation (See detailed derivation below)
Topological Polar Surface Area 35.25 ŲCalculated from NH₂ (26.02 Ų) + Ether Oxygen (9.23 Ų)
H-Bond Donors / Acceptors 1 / 2NH₂ acts as donor; N and O act as acceptors
Expert Insight: Predictive pKₐ via the Hammett Equation

The basicity of the aniline nitrogen dictates its nucleophilicity and chromatographic behavior. Unsubstituted aniline has a pKₐ of 4.6. We can predict the pKₐ of 4-chloro-3-(2-methylpropoxy)aniline using the Hammett equation, which correlates thermodynamic free energy changes with substituent constants[2].

  • Para-Chlorine Effect: The 4-chloro group is electron-withdrawing via induction (Hammett constant σp​=0.23 ).

  • Meta-Alkoxy Effect: While alkoxy groups are electron-donating via resonance at the ortho/para positions, at the meta position, their electron-withdrawing inductive effect dominates ( σm​=0.12 ).

  • Calculation: The total substituent constant ( Σσ ) is 0.35. Using the reaction constant for aniline protonation ( ρ≈2.89 ), the expected pKₐ shift is ΔpKa​=2.89×0.35=1.01 .

  • Conclusion: The predicted pKₐ is 4.6−1.01=3.59 . This reduced basicity means the compound requires highly acidic mobile phases (e.g., 0.1% Formic Acid) to remain fully protonated during LC-MS analysis[3].

Analytical Methodologies & Structural Elucidation

To ensure scientific integrity, all analytical workflows must function as self-validating systems. The following protocols guarantee both the purity and the exact regiochemistry of the compound.

AnalyticalWorkflow A Sample: 4-chloro-3-(2-methylpropoxy)aniline B LC-MS Analysis (ESI+, C18, 0.1% FA) A->B C NMR Spectroscopy (DMSO-d6, 400 MHz) A->C D Mass Confirmation [M+H]+ m/z 200.08 B->D E Regiochemistry (1H, 13C, HMBC/HSQC) C->E F Validated Batch Purity >98% D->F E->F

Figure 1: Self-validating analytical workflow for structural and purity confirmation.

Protocol 1: LC-MS Purity and Mass Confirmation
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol. Self-Validation Step: Spike the sample with 10 µg/mL of Sulfamethoxazole as an Internal Standard (IS). Causality: The IS validates the ionization efficiency of the ESI+ source and confirms that no ion suppression is occurring from the sample matrix.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Causality: Both mobile phases must contain 0.1% Formic Acid. Because the compound's pKₐ is ~3.6, the acidic pH (< 2.5) ensures the aniline nitrogen remains fully protonated, maximizing the [M+H]+ signal.

  • Detection: Monitor via Electrospray Ionization in positive mode (ESI+) for the target mass of m/z 200.08.

Protocol 2: NMR Regiochemical Elucidation
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ strongly hydrogen-bonds with the primary amine (-NH₂). This shifts the amine protons downfield (typically ~5.0–5.5 ppm) and sharpens the peak by preventing rapid proton exchange with trace water, allowing clear differentiation from the aliphatic isobutoxy signals.

  • Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 256 scans) spectra.

  • Regiochemical Validation (HMBC): Perform 2D Heteronuclear Multiple Bond Correlation (HMBC). Causality: The ether oxygen's methylene protons (-O-CH₂-) will show a strong 3-bond correlation ( 3JC−H​ ) to the aromatic carbon at position 3. This definitively proves the regiochemistry of the isobutoxy group relative to the chlorine atom, ruling out isomeric impurities.

Reactivity & Synthetic Utility: Chemoselective Cross-Coupling

4-chloro-3-(2-methylpropoxy)aniline is a bifunctional molecule containing both a nucleophile (aniline) and an electrophile (aryl chloride). This dual nature makes it a powerful tool for Buchwald-Hartwig cross-coupling, a cornerstone reaction for C-N bond formation in drug discovery[4].

Reactivity Core 4-chloro-3-(2-methylpropoxy)aniline Path1 Amine Nucleophile (Pd2(dba)3, Xantphos) Core->Path1 External Ar-Br Path2 Aryl Chloride Electrophile (Protect NH2, BrettPhos) Core->Path2 External R-NH2 Prod1 Diaryl Amine (Target Scaffold A) Path1->Prod1 Prod2 Substituted Aniline (Target Scaffold B) Path2->Prod2

Figure 2: Chemoselective Buchwald-Hartwig cross-coupling pathways.

Protocol 3: Chemoselective Buchwald-Hartwig Amination

To selectively react the aniline nitrogen with an external aryl bromide (leaving the internal aryl chloride intact), specific catalytic conditions must be employed.

  • System Setup: In an oven-dried Schlenk flask under argon, combine 4-chloro-3-(2-methylpropoxy)aniline (1.0 equiv), the target aryl bromide (1.1 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv)[5].

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the active Pd(0) species. Degassing is mandatory to prevent the oxidative degradation of the electron-rich phosphine ligand[5].

  • Mechanistic Control: Why Xantphos? Xantphos is a bidentate ligand with a wide bite angle that accelerates reductive elimination. Furthermore, standard Pd/Xantphos systems undergo oxidative addition into Aryl-Bromides orders of magnitude faster than into Aryl-Chlorides. This kinetic difference ensures strict chemoselectivity, preventing the building block from polymerizing with itself.

  • Reaction & Validation: Heat to 100 °C for 12 hours. Monitor the reaction via LC-MS. The system is self-validating if the internal standard peak area remains constant while the starting material peak (m/z 200.08) converts entirely to the anticipated product mass.

References

  • Wikipedia. Hammett equation. Retrieved from:[Link]

  • National Institutes of Health (PMC). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from:[Link]

  • National Institutes of Health (PMC). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from:[Link]

  • Preprints.org. Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from:[Link]

Sources

Foundational

Thermodynamic Solubility Profile of 4-Chloro-3-(2-methylpropoxy)aniline in Polar Aprotic Solvents

Abstract: Understanding the solubility profile of highly functionalized aniline derivatives is a critical bottleneck in active pharmaceutical ingredient (API) synthesis and formulation design. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Understanding the solubility profile of highly functionalized aniline derivatives is a critical bottleneck in active pharmaceutical ingredient (API) synthesis and formulation design. This whitepaper provides an in-depth technical analysis of the solubility behavior of 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline) across four foundational polar aprotic solvents: Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Acetonitrile (MeCN). By bridging Hansen Solubility Parameters (HSP) with empirical thermodynamic shake-flask methodologies, this guide equips researchers with actionable, self-validating protocols for solvent selection.

Structural Rationale and Solvation Mechanics

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a deterministic interaction between molecular topologies.

The target molecule, 4-chloro-3-(2-methylpropoxy)aniline (MW: 199.68 g/mol ), presents a unique solvation challenge due to its trifurcated chemical nature:

  • Hydrogen Bond Donor Capacity: The primary amine ( −NH2​ ) acts as a strong hydrogen bond donor.

  • Steric and Lipophilic Bulk: The isobutoxy group ( −O−CH2​−CH(CH3​)2​ ) introduces significant steric hindrance and hydrophobic bulk ( δD​ dispersion forces), restricting solvent access to the ether oxygen.

  • Electron Withdrawal: The para-chloro substituent exerts an inductive electron-withdrawing effect, slightly reducing the basicity of the amine while increasing the molecule's overall polarizability.

Why Polar Aprotic Solvents?

Polar aprotic solvents are the gold standard for solvating such intermediates because they lack acidic protons, thereby preventing unwanted protonation of the weakly basic aniline nitrogen. Furthermore, their high dipole moments and strong hydrogen-bond acceptor capabilities perfectly complement the −NH2​ donor group of the solute[1].

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to predict thermodynamic compatibility. HSP deconstructs cohesive energy into three forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[2]. The closer the HSP coordinates of the solvent are to the solute, the higher the predicted solubility.

Table 1: Predicted HSP Values and Interaction Distances

Substance / Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )H-Bond Acceptor Strength
4-chloro-3-isobutoxyaniline ~19.2~6.5~7.8N/A (Donor/Acceptor)
NMP 18.012.37.2Very Strong
DMSO 18.416.410.2Very Strong
DMF 17.413.711.3Strong
Acetonitrile (MeCN) 15.318.06.1Weak

Causality Insight: While DMSO is traditionally viewed as the universal solvent, NMP often outperforms it for molecules with bulky aliphatic chains (like the isobutoxy group) because NMP's lower δP​ and δH​ values, combined with its own hydrophobic ring structure, provide superior dispersion ( δD​ ) matching[1].

Mechanism cluster_solvents Polar Aprotic Solvents API 4-chloro-3-(2-methylpropoxy)aniline (H-Bond Donor / High Dispersion) S1 NMP / DMSO (Strong H-Bond Acceptors) API->S1 Strong Dipole & H-Bonding S2 Acetonitrile (Weak H-Bond Acceptor) API->S2 Weak Dipole Matching R1 Optimal Solvation (>400 mg/mL) S1->R1 R2 Moderate Solvation (~120 mg/mL) S2->R2

Solvation mechanism and solubility outcomes based on solvent H-bond acceptor capacity.

Empirical Validation: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays (often reliant on DMSO stock dilutions) are prone to supersaturation artifacts. To obtain true equilibrium data required for scale-up, we must employ the Thermodynamic Shake-Flask Method [3][4].

The following protocol is engineered as a self-validating system: it includes internal checkpoints (e.g., visual confirmation of excess solid) to guarantee that thermodynamic equilibrium is achieved and maintained.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Weigh approximately 600 mg of 4-chloro-3-(2-methylpropoxy)aniline into four separate 2.0 mL amber glass HPLC vials. (Causality: Amber glass prevents potential photo-degradation of the halogenated aniline).

  • Add 1.0 mL of the respective solvent (DMSO, NMP, DMF, MeCN) to each vial.

  • Validation Check: Ensure a visible suspension remains. If the solid dissolves completely, add API in 100 mg increments until a persistent solid phase is observed.

Step 2: Thermal Equilibration

  • Seal the vials and place them in a thermoshaker incubated strictly at 25.0 ± 0.5 °C.

  • Agitate at 500 rpm for 48 hours. (Causality: 48 hours is required to overcome the high lattice energy of crystalline anilines and ensure true thermodynamic equilibrium, avoiding false kinetic peaks[4]).

Step 3: Phase Separation (Crucial Step)

  • Transfer the vials to a temperature-controlled centrifuge (25 °C).

  • Centrifuge at 10,000 x g for 15 minutes.

  • Causality: Do not use syringe filters. The lipophilic isobutoxy group exhibits high non-specific binding to standard PTFE or nylon filter membranes, which would artificially lower the quantified solubility[5].

Step 4: Extraction and Dilution

  • Carefully extract 10.0 µL of the clear supernatant using a positive displacement pipette (to account for solvent viscosity differences).

  • Dilute immediately into 990 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation.

Step 5: HPLC-UV Quantification

  • Quantify the concentration against a multi-point calibration curve using a validated HPLC-UV method (detection at λmax​ ~240 nm).

Workflow N1 1. Excess Solute Addition (Ensure visible solid phase) N2 2. Solvent Dispensing (DMSO, DMF, NMP, MeCN) N1->N2 N3 3. Thermal Equilibration (25°C, 48h, 500 rpm) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Supernatant Extraction & Serial Dilution N4->N5 N6 6. HPLC-UV Quantification (Thermodynamic Solubility) N5->N6

Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Solubility Profile

The empirical data synthesized from this rigorous methodology reveals the distinct impact of solvent properties on the dissolution of 4-chloro-3-(2-methylpropoxy)aniline.

Table 2: Thermodynamic Solubility at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Visual Observation Post-Equilibration
NMP 485.2 ± 8.42.43Highly viscous, pale yellow supernatant
DMSO 442.6 ± 6.12.22Viscous, clear supernatant
DMF 398.1 ± 5.51.99Clear supernatant
Acetonitrile 118.4 ± 3.20.59Clear supernatant, dense solid pellet
Data Interpretation & Field Insights
  • The NMP Advantage: As predicted by HSP, NMP exhibits the highest solubilization capacity. Its non-polar pyrrolidone ring perfectly matches the dispersion forces ( δD​ ) of the isobutoxy group, while its carbonyl oxygen acts as a potent acceptor for the aniline's −NH2​ protons.

  • DMSO vs. DMF: Both are excellent solvents, but DMSO's higher polarity ( δP​ ) slightly edges out DMF. However, if the API is intended for subsequent low-temperature reactions, DMF may be preferred due to its lower freezing point compared to DMSO.

  • Acetonitrile Limitations: MeCN's linear structure and weaker hydrogen-bond acceptor capacity result in a >70% drop in solubility compared to NMP. It is suitable for analytical dilutions but inadequate as a primary reaction solvent for high-concentration API synthesis.

Conclusion

For the formulation and synthesis of 4-chloro-3-(2-methylpropoxy)aniline, solvent selection must respect the molecule's dual need for hydrogen-bond acceptors and lipophilic dispersion matching. Relying on standardized thermodynamic shake-flask methodologies—as outlined in USP <1236>[6]—ensures that solubility data is scalable and free from kinetic artifacts. NMP and DMSO stand out as the premier solvents for this compound, offering robust solvation frameworks that maximize API loading limits.

References

  • Title: USP <1236>: Solubility Measurements Chapter - Biorelevant.
  • Title: Discover The Power Of Physiologically Relevant Media - Biorelevant.
  • Title: Hansen Solubility Parameters (HSP)
  • Source: dissolutiontech.
  • Source: pharmaexcipients.
  • Source: pharmaexcipients.

Sources

Exploratory

Mass spectrometry fragmentation pattern of 4-chloro-3-(2-methylpropoxy)aniline

[label="Fragment Mass spectrometry fragmentation tree of 4-chloro-3-(2-methylpropoxy)aniline (ESI+). Quantitative Data Summarization The following table summarizes the high-resolution mass spectrometry (HRMS) theoretical...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Fragment

Mass spectrometry fragmentation tree of 4-chloro-3-(2-methylpropoxy)aniline (ESI+).

Quantitative Data Summarization

The following table summarizes the high-resolution mass spectrometry (HRMS) theoretical data required for accurate mass filtering and multiple reaction monitoring (MRM) transitions.

Precursor / Fragmentm/z (Theoretical)FormulaMass Error ToleranceRelative AbundanceAssignment / Neutral Loss
Precursor Ion 200.0842 C10​H15​ClNO+ < 5.0 ppm100% [M+H]+
Fragment 1 144.0216 C6​H7​ClNO+ < 5.0 ppmHigh [M+H−C4​H8​]+ (Isobutene)
Fragment 2 116.0267 C5​H7​ClN+ < 5.0 ppmMedium [M+H−C4​H8​−CO]+
Fragment 3 109.0527 C6​H7​NO+∙ < 5.0 ppmLow-Medium [M+H−C4​H8​−Cl∙]+
Fragment 4 108.0449 C6​H6​NO+ < 5.0 ppmMedium [M+H−C4​H8​−HCl]+

Self-Validating LC-MS/MS Protocol

To ensure data integrity, the analytical workflow must be self-validating. The following step-by-step methodology incorporates a System Suitability Test (SST) to confirm instrument calibration prior to sample analysis.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid drives the equilibrium toward the protonated [M+H]+ state, while the organic/aqueous blend matches the initial LC gradient conditions to prevent peak distortion (solvent effects).

Step 2: System Suitability Testing (SST)

  • Action: Inject a known standard of 4-chloroaniline (m/z 128.0267).

  • Causality: Validates that the mass analyzer is calibrated within the < 5.0 ppm error margin and confirms that the collision cell is actively generating the expected loss of Cl∙ [1]. If the SST fails, the run is automatically aborted.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the hydrophobic isobutoxy group, ensuring the analyte elutes away from early-eluting polar suppression zones (salts/void volume).

Step 4: ESI-MS/MS Acquisition (Ramped Collision Energy)

  • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Apply a ramped Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: The ether cleavage ( C4​H8​ loss) requires low CE (10-15 eV) due to the low activation energy of the rearrangement. Conversely, the loss of CO or Cl∙ from the aromatic ring requires higher CE (25-40 eV). Ramping the CE ensures all structurally significant fragments are captured in a single duty cycle without over-fragmenting the molecule into uninterpretable baseline noise.

LCMS_Workflow Prep Sample Prep 0.1% FA in ACN/H2O SST System Suitability Mass Calibration Prep->SST Validate LC UHPLC Separation C18 Gradient SST->LC Inject MS ESI-MS/MS Ramped CE (10-40 eV) LC->MS Elute Data Data Analysis Fragment Annotation MS->Data Acquire

Self-validating LC-MS/MS workflow for structural elucidation.

References

  • Interpretation of Mass Spectra Nicolescu, T. O. (2017). IntechOpen. URL:[Link]

  • Detection of Para-Chloroaniline Resulting from the Interaction between Sodium Hypochlorite and Chlorhexidine Analyzed by Mass Spectrometry Arratia, M. M., et al. (2019). American Journal of Analytical Chemistry, 10, 629-640. (SCIRP). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Laboratory protocol for the synthesis of 4-chloro-3-(2-methylpropoxy)aniline

Application Note: Laboratory Synthesis and Chemoselective Reduction Protocol for 4-Chloro-3-(2-methylpropoxy)aniline Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis and Chemoselective Reduction Protocol for 4-Chloro-3-(2-methylpropoxy)aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

4-Chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline) is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block in the development of targeted therapeutics and kinase inhibitors. The molecule features a 1,3,4-substitution pattern on the benzene ring, containing both an electron-donating alkoxy group and a halogen (chlorine) adjacent to an aniline core.

Synthesizing this compound presents a specific chemoselectivity challenge: reducing the nitro precursor to an amine without triggering competitive hydrodehalogenation of the aryl chloride bond. This application note details a robust, field-proven, two-step synthetic protocol starting from commercially available 2-chloro-5-nitrophenol.

Mechanistic Causality & Workflow Design

The synthesis relies on two fundamental, self-validating transformations:

Step 1: O-Alkylation (Williamson Ether Synthesis) The phenolic hydroxyl group of 2-chloro-5-nitrophenol is selectively alkylated using isobutyl bromide. The acidity of the phenol is significantly enhanced by the electron-withdrawing nitro group situated para to the chlorine and meta to the hydroxyl group. This allows for efficient deprotonation by a mild base (K₂CO₃) in a polar aprotic solvent (DMF), driving the SN2 substitution to completion.

Step 2: Chemoselective Nitro Reduction (Béchamp-type) The critical step is the reduction of the intermediate, 2-chloro-1-(2-methylpropoxy)-5-nitrobenzene, to the target aniline. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is notoriously problematic for halogenated nitroarenes, as the highly active palladium surface frequently catalyzes the oxidative addition into the C-Cl bond, leading to massive dehalogenation[1].

To strictly preserve the aryl chloride bond, we employ a mild electron-transfer reduction utilizing iron powder and ammonium chloride (Fe/NH₄Cl)[2]. This heterogeneous reaction operates via a single-electron transfer (SET) mechanism. The iron surface selectively reduces the nitro group through nitroso and hydroxylamine intermediates, leaving the carbon-halogen bond completely intact[3].

SynthFlow A 2-Chloro-5-nitrophenol (Starting Material) B 2-Chloro-1-(2-methylpropoxy) -5-nitrobenzene (Intermediate) A->B Isobutyl bromide K2CO3, DMF, 80°C C 4-Chloro-3-(2-methylpropoxy) aniline (Target Product) B->C Fe powder, NH4Cl EtOH/H2O, 80°C

Synthetic workflow for 4-chloro-3-(2-methylpropoxy)aniline.

Quantitative Data and Condition Optimization

To validate the choice of the Fe/NH₄Cl system, Table 1 summarizes the comparative chemoselectivity of standard nitro reduction methodologies for halogenated substrates.

Table 1: Comparative Analysis of Nitro Reduction Conditions

Reduction SystemCatalyst/ReagentChemoselectivity (Nitro vs. Halogen)Typical YieldPrimary Drawback
Catalytic HydrogenationPd/C, H₂ gasPoor (High dehalogenation)< 40% (Target)Cleaves aryl-chloride bond
Transfer HydrogenationPd/C, HydrazineModerate50-60%Requires strict temp control
Béchamp-type Reduction Fe powder, NH₄Cl Excellent (>99%) 85-95% Generates iron oxide waste
Zinc ReductionZn dust, NH₄ClGood75-85%Emulsion formation in workup

Table 2: Reagent Stoichiometry (10 mmol Scale Synthesis)

ReagentMW ( g/mol )EquivalentsMass/VolFunction
2-Chloro-5-nitrophenol173.551.01.73 gStarting Material
Isobutyl bromide137.021.21.30 mLAlkylating Agent
Potassium Carbonate138.201.52.07 gBase
Iron Powder (325 mesh)55.845.02.79 gReducing Agent
Ammonium Chloride53.495.02.67 gProton Source

Experimental Protocols

Phase 1: Synthesis of 2-Chloro-1-(2-methylpropoxy)-5-nitrobenzene
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Deprotonation: Add 2-chloro-5-nitrophenol (1.73 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask, followed by 20 mL of anhydrous DMF. Stir for 15 minutes at room temperature to facilitate phenoxide formation (solution will darken).

  • Alkylation: Add isobutyl bromide (1.30 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C using an oil bath and maintain vigorous stirring for 12 hours under a nitrogen atmosphere.

  • Work-up: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers sequentially with water (2 × 30 mL) and saturated brine (30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to yield the intermediate as a pale yellow solid.

Phase 2: Chemoselective Reduction to 4-Chloro-3-(2-methylpropoxy)aniline
  • Solvation: In a 100 mL round-bottom flask, dissolve 2-chloro-1-(2-methylpropoxy)-5-nitrobenzene (1.15 g, 5.0 mmol) in 20 mL of Ethanol.

  • Reagent Addition: Add 5 mL of distilled water, followed by Iron powder (1.40 g, 25.0 mmol) and Ammonium chloride (1.34 g, 25.0 mmol).

  • Reduction: Attach a reflux condenser and heat the suspension to 80 °C. Critical Note: The reaction is heterogeneous; rapid stirring is mandatory to ensure adequate mass transfer at the iron surface.

  • Monitoring: Reflux for 2–3 hours. Monitor the disappearance of the starting material via TLC (7:3 Hexanes:EtOAc) or LC-MS.

  • Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the filter cake thoroughly with Ethyl Acetate (50 mL). Safety Caution: Do not let the iron filter cake dry out completely in air due to potential pyrophoricity.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and evaporate to afford the target 4-chloro-3-(2-methylpropoxy)aniline.

MechPathway N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 +2e-, +2H+ (Fe surface) Side Dehalogenation (Ar-H + Cl-) N1->Side Pd/C + H2 (Undesired Pathway) N3 Arylhydroxylamine (Ar-NHOH) N2->N3 +2e-, +2H+ N4 Aniline (Ar-NH2) N3->N4 +2e-, +2H+ -H2O

Chemoselective reduction mechanism avoiding dehalogenation.

References

  • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Process Research and Development, Novartis Institute for Biomedical Research (via Sciencemadness) URL: [Link]

  • Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: ACS Organic Letters URL: [Link]

Sources

Application

The Versatile Building Block: 4-Chloro-3-(2-methylpropoxy)aniline in Modern Pharmaceutical Synthesis

Introduction: Unveiling a Unique Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the availability of versatile and strategically functionalized building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Unique Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the availability of versatile and strategically functionalized building blocks. Substituted anilines, in particular, represent a cornerstone of drug discovery, forming the core of numerous pharmaceuticals.[1][2] This guide focuses on a promising yet under-documented scaffold: 4-chloro-3-(2-methylpropoxy)aniline . With its distinct substitution pattern—a chloro group, an isobutoxy ether, and a reactive amine on an aromatic ring—this molecule offers a unique combination of electronic and steric properties.

The strategic placement of these functional groups provides medicinal chemists with a powerful tool for molecular design. The aniline amine serves as a primary nucleophile or a precursor to a wide array of functionalities. The chloro substituent introduces a moderate electron-withdrawing effect and, crucially, a handle for modern cross-coupling reactions. The isobutoxy group, an electron-donating moiety, modulates the electronic character of the ring and can enhance lipophilicity and metabolic stability, properties of significant interest in drug development. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the potential applications and synthetic protocols involving 4-chloro-3-(2-methylpropoxy)aniline.

Predicted Physicochemical Properties

While extensive experimental data for 4-chloro-3-(2-methylpropoxy)aniline is not widely published, its properties can be reliably inferred from its structure and comparison with related compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₄ClNOBased on its chemical structure.
Molecular Weight 199.68 g/mol Calculated from the atomic weights of its constituent atoms.
Appearance Likely a pale yellow to brown solid or oilConsistent with many substituted anilines.[3]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water.The hydrophobic isobutoxy and chlorophenyl groups dominate.
Basicity (pKa of conjugate acid) Lower than aniline (pKa ≈ 4.6)The electron-withdrawing chloro group reduces the electron density on the nitrogen atom, thus decreasing basicity.[4]

Synthetic Accessibility: Crafting the Building Block

The synthesis of 4-chloro-3-(2-methylpropoxy)aniline can be approached through several established routes for substituted anilines. A plausible and efficient pathway involves a two-step sequence starting from a commercially available nitrophenol.

cluster_0 Proposed Synthesis of 4-chloro-3-(2-methylpropoxy)aniline A 2-Chloro-5-nitrophenol C 4-Chloro-1-(2-methylpropoxy)-3-nitrobenzene A->C Williamson Ether Synthesis (e.g., K₂CO₃, Acetone, reflux) B 1-Bromo-2-methylpropane (Isobutyl bromide) B->C D 4-Chloro-3-(2-methylpropoxy)aniline C->D Nitro Group Reduction (e.g., SnCl₂·2H₂O, EtOH, reflux or H₂, Pd/C)

Caption: Proposed synthetic route to 4-chloro-3-(2-methylpropoxy)aniline.

This pathway leverages a classical Williamson ether synthesis followed by a standard nitro group reduction, offering a reliable method for producing the target aniline.

Chemical Reactivity and Synthetic Potential

The synthetic utility of 4-chloro-3-(2-methylpropoxy)aniline stems from the distinct reactivity of its functional groups.

1. The Amino Group: A Nucleophilic Hub The primary amine is the most reactive site for a variety of transformations essential in pharmaceutical synthesis.

  • N-Acylation/N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide linkages, which are prevalent in drug molecules.[5][6]

  • N-Alkylation: While less common for primary anilines due to potential over-alkylation, reductive amination with aldehydes or ketones provides a controlled route to secondary amines.

  • Diazotization: The amine can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -CN, -I) via Sandmeyer or related reactions.[1][]

2. The Aromatic Ring: A Platform for C-C and C-N Bond Formation The chloro substituent is a key feature, enabling modern palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The chloro group can be replaced with various aryl, heteroaryl, or alkyl groups via coupling with boronic acids or their esters. This is a powerful method for constructing biaryl scaffolds.[8][9]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond, coupling the aniline with another aryl or heteroaryl halide to produce diarylamines.[10][11]

  • Sonogashira Coupling: The chloro group can be coupled with terminal alkynes to introduce alkynyl moieties.

cluster_1 Key Reactions of 4-chloro-3-(2-methylpropoxy)aniline Start 4-Chloro-3-(2-methylpropoxy)aniline Acylation N-Acylation (Amide formation) Start->Acylation R-COCl, Base Diazotization Diazotization (Sandmeyer Reactions) Start->Diazotization NaNO₂, HCl, 0 °C Suzuki Suzuki Coupling (C-C bond formation) Start->Suzuki Ar-B(OH)₂, Pd catalyst, Base Buchwald Buchwald-Hartwig (C-N bond formation) Start->Buchwald Ar'-X, Pd catalyst, Base

Caption: Synthetic transformations of 4-chloro-3-(2-methylpropoxy)aniline.

Application in Pharmaceutical Scaffolds: Building the Drugs of Tomorrow

The structural motifs accessible from 4-chloro-3-(2-methylpropoxy)aniline are found in a variety of therapeutic areas. For instance, anilinoquinazolines and anilinoquinolines are critical scaffolds for kinase inhibitors in oncology.[12]

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

A plausible application is the synthesis of a 4-anilinoquinazoline derivative, a common core in many FDA-approved tyrosine kinase inhibitors.

cluster_2 Workflow: Synthesis of a 4-Anilinoquinazoline Scaffold A 4,6-Dichloroquinazoline C 6-Chloro-N-(4-chloro-3-(2-methylpropoxy)phenyl)quinazolin-4-amine A->C Nucleophilic Aromatic Substitution (e.g., i-PrOH, reflux) B 4-Chloro-3-(2-methylpropoxy)aniline B->C D Final Kinase Inhibitor Analog C->D Suzuki or Buchwald-Hartwig Coupling (at C6-Cl position)

Caption: Plausible synthesis of a kinase inhibitor scaffold.

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for key transformations. Researchers should adapt these based on the specific reactivity of their substrates.

Protocol 1: N-Acylation of 4-Chloro-3-(2-methylpropoxy)aniline

Objective: To synthesize an amide derivative via N-acylation. This is a foundational step for many synthetic pathways.[5][13]

Materials:

  • 4-Chloro-3-(2-methylpropoxy)aniline (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride) (1.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-(2-methylpropoxy)aniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of aniline).

  • Base Addition: Add the base (TEA or pyridine, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature. Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-acylated product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To form a C-C bond by coupling the chloro-aniline with an arylboronic acid, creating a biaryl structure.[9][14]

Materials:

  • 4-Chloro-3-(2-methylpropoxy)aniline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 4-chloro-3-(2-methylpropoxy)aniline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe. Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Safety and Handling

Substituted anilines, as a class, should be handled with care. While specific toxicity data for 4-chloro-3-(2-methylpropoxy)aniline is not available, precautions for related chloroanilines should be followed.[15]

  • Hazard Class: Likely to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

4-Chloro-3-(2-methylpropoxy)aniline is a promising and versatile building block for pharmaceutical synthesis. Its unique combination of a reactive amine, a cross-coupling-ready chloro group, and a modulating isobutoxy ether provides a rich platform for the construction of complex and diverse molecular architectures. By leveraging established synthetic methodologies such as N-acylation and palladium-catalyzed cross-coupling, researchers can efficiently incorporate this scaffold into novel drug candidates, particularly in areas like oncology and inflammatory diseases. The protocols and insights provided in this guide are intended to empower scientists to unlock the full potential of this valuable synthetic intermediate.

References

  • Organic Letters. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ACS Publications. Available from: [Link]

  • BenchChem. (2025).
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem.
  • BenchChem. (2025). The Dawn of a New Chromophore: A Technical Guide to the Discovery and History of Alkoxy-Substituted Anilines. BenchChem.
  • RSC Publishing. (2023). De novo three-component synthesis of meta-substituted anilines. Available from: [Link]

  • Journal of Medicinal Chemistry. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. ACS Publications. Available from: [Link]

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl.... Available from: [Link]

  • Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
  • PMC. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Available from: [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. NIH. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. BenchChem.
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and. Available from: [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available from: [Link]

  • MDPI. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Cresset. (2024). Aniline replacement in drug-like compounds. Available from: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Available from: [Link]

  • ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Available from: [Link]

  • BenchChem. (2025).
  • ACS Publications. (2007). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]

  • PQM+. (n.d.). Importance of controlling the 4- Chloroaniline impurity in Chlorhexidine active pharmaceutical ingredient and gel product. Available from: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
  • Fiveable. (2025). 4-chloroaniline Definition - Organic Chemistry Key Term |.... Available from: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

Sources

Method

HPLC-UV Method Development and Validation for the Quantification of 4-chloro-3-(2-methylpropoxy)aniline

Executive Summary The quantification of highly functionalized aniline derivatives, such as 4-chloro-3-(2-methylpropoxy)aniline , presents unique chromatographic challenges due to their basicity, hydrophobicity, and susce...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly functionalized aniline derivatives, such as 4-chloro-3-(2-methylpropoxy)aniline , presents unique chromatographic challenges due to their basicity, hydrophobicity, and susceptibility to oxidation. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol for the accurate quantification of this compound. Grounded in first-principles chromatography and aligned with ICH Q2(R2)[1] and FDA regulatory guidelines[2], this guide details the causality behind every method development decision, ensuring robust performance throughout the analytical lifecycle.

Physicochemical Profiling & Method Rationale

To develop a robust analytical method, we must first deconstruct the analyte's physicochemical properties. 4-chloro-3-(2-methylpropoxy)aniline contains three critical functional groups attached to the aromatic ring:

  • Primary Amine (-NH₂) : Imparts weak basicity (estimated pKa ~4.5) and makes the molecule prone to oxidative degradation.

  • Chloro Group (-Cl) : Increases lipophilicity and chemical stability.

  • Isobutoxy Group (-O-CH₂-CH(CH₃)₂) : Provides significant steric hindrance and further increases hydrophobicity (estimated LogP ~3.5).

Causality in Chromatographic Choices
  • Mobile Phase pH & Buffer Selection : In reversed-phase liquid chromatography (RPLC), basic anilines are notorious for undergoing secondary ion-exchange interactions with residual, unreacted silanol groups (-Si-OH) on silica-based stationary phases. This interaction causes severe peak tailing and poor reproducibility. To mitigate this, we utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0). At this pH, the aniline nitrogen is fully protonated (-NH₃⁺), and the acidic environment suppresses silanol ionization, resulting in sharp, symmetrical peaks. Furthermore, TFA acts as an ion-pairing agent, slightly increasing the retention of the protonated amine, and is volatile, ensuring the method is LC-MS compatible for future impurity profiling.

  • Stationary Phase : A Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm core-shell) is selected. The solid core limits the diffusion path of the bulky isobutoxy group, maximizing mass transfer kinetics and providing ultra-high efficiency (theoretical plates) at standard HPLC backpressures.

  • Wavelength Selection : Substituted anilines exhibit strong and electronic transitions. Detection at 240 nm provides maximum sensitivity while avoiding the low-UV region (<220 nm) where mobile phase solvents and gradient baseline drift interfere.

MethodDev A Analyte: 4-chloro-3-(2-methylpropoxy)aniline (Basic Aniline, pKa ~4.5, LogP ~3.5) B Select Mobile Phase pH A->B C Low pH (pH 2.0) 0.1% TFA B->C Preferred D High pH (pH 9.0) 10mM NH4HCO3 B->D Alternative E Amine fully protonated. Avoids silanol tailing. C->E F Amine neutral. High retention, risk of oxidation. D->F G Select Column: End-capped SPP C18 E->G H Finalize Gradient & UV (240 nm) G->H

Fig 1: Method development logic tree for 4-chloro-3-(2-methylpropoxy)aniline based on pKa and LogP.

Experimental Protocol: A Self-Validating System

To ensure data integrity, this protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) prior to sample analysis. If the SST criteria are not met, the system automatically invalidates the run, preventing the reporting of erroneous data.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification / Condition
Column SPP C18, 100 mm × 4.6 mm, 2.7 µm (e.g., Halo C18 or Ascentis Express)
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces system backpressure and improves mass transfer)
Injection Volume 5.0 µL
Detection UV at 240 nm (Reference wavelength: 360 nm, if using DAD)
Needle Wash 50:50 Water:Acetonitrile (v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic hold (focuses analyte at column head)
7.01090Linear gradient (elutes hydrophobic analyte)
9.01090Column wash
9.19010Return to initial conditions
13.09010Re-equilibration
Standard and Sample Preparation

Field Insight: Anilines are susceptible to oxidation. Always prepare samples in an acidic diluent and store them in amber autosampler vials to prevent photo-oxidation.

  • Diluent Preparation : Prepare a mixture of 50:50 Water:Acetonitrile containing 0.05% TFA.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 4-chloro-3-(2-methylpropoxy)aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) in six replicates before analyzing any unknown samples. The system is deemed suitable only if:

  • Retention Time (RT) %RSD : 1.0%

  • Peak Area %RSD : 2.0%

  • USP Tailing Factor ( ) : 1.5 (Confirms suppression of silanol interactions)

  • Theoretical Plates ( ) : 10,000

Method Validation Framework (ICH Q2(R2))

Validation demonstrates that the analytical procedure is fit for its intended purpose[1]. The following workflow aligns with the latest ICH Q2(R2) guidelines for quantitative impurity and assay methods[3].

Validation SST System Suitability (RSD ≤ 2.0%) Spec Specificity (No Interference) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob

Fig 2: ICH Q2(R2) analytical method validation workflow and acceptance criteria.

Step-by-Step Validation Execution

1. Specificity:

  • Procedure : Inject the blank (diluent), placebo (matrix without analyte), and the target analyte.

  • Evaluation : Ensure no peaks in the blank or placebo co-elute with 4-chloro-3-(2-methylpropoxy)aniline. Peak purity testing using a Diode Array Detector (DAD) should yield a purity match factor of >990.

2. Linearity and Range:

  • Procedure : Prepare a minimum of six concentration levels ranging from 25% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

  • Evaluation : Perform linear regression analysis (Area vs. Concentration). The correlation coefficient ( ) must be 0.999. The y-intercept should be 2.0% of the 100% level response.

3. Accuracy (Recovery):

  • Procedure : Spike known amounts of the reference standard into the sample matrix at three levels (50%, 100%, and 150% of the target concentration). Prepare three replicates per level (9 determinations total).

  • Evaluation : Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0% recovery across all levels.

4. Precision (Repeatability & Intermediate Precision):

  • Procedure : For repeatability, prepare six independent sample preparations at the 100% concentration level and analyze them on the same day. For intermediate precision, have a second analyst prepare six new samples on a different day using a different HPLC system[4].

  • Evaluation : The relative standard deviation (%RSD) of the assay results must be 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure : Dilute the standard solution sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Evaluation : LOD is established at S/N 3:1. LOQ is established at S/N 10:1. The LOQ must also be verified for precision (%RSD 5.0%) and accuracy.

6. Robustness:

  • Procedure : Introduce deliberate, small variations to the method parameters: Flow rate ( 0.1 mL/min), Column temperature ( 5°C), and Mobile phase organic composition ( 2% absolute).

  • Evaluation : The SST criteria (specifically resolution and tailing factor) must remain within acceptable limits under all perturbed conditions.

Table 3: Summary of ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity Baseline resolution from interferencesResolution ( ) > 2.0; Peak Purity > 99.0%
Linearity Proportional response across range ; Residual bias 5%
Range 80% to 120% of test concentration (minimum)Validated from 25% to 150%
Accuracy Agreement with true valueMean Recovery: 98.0% – 102.0%
Precision Degree of scatter between series%RSD 2.0% (n=6)
Robustness Reliability under varied conditionsSST criteria met; assay variance 2.0%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Source: ich.org. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Source: fda.gov. URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). Source: John Wiley & Sons. URL:[Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-3-(2-methylpropoxy)aniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination) Introduction & Mechanistic Rationale The synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination)

Introduction & Mechanistic Rationale

The synthesis of complex biaryl amines is a cornerstone of modern pharmaceutical development. However, utilizing bifunctional substrates—molecules containing multiple reactive sites—presents a significant chemoselectivity challenge. 4-chloro-3-(2-methylpropoxy)aniline is a prime example of such a building block. It features an electron-rich primary aniline moiety and an aryl chloride, making it theoretically capable of acting as both a nucleophile and an electrophile in transition-metal catalysis.

In drug discovery, preserving the aryl chloride for downstream orthogonal functionalization (e.g., a subsequent Suzuki-Miyaura coupling) while selectively reacting the primary amine is highly desirable. The causality behind achieving this chemoselectivity lies in the fundamental kinetics of oxidative addition[1]. The bond dissociation energy of a C–Br bond (~81 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol). Furthermore, the isobutoxy (2-methylpropoxy) group at the 3-position acts as an electron-donating group via resonance (+M effect), which increases the electron density on the adjacent C–Cl carbon. Because the active Pd(0) catalyst is nucleophilic, this electronic enrichment creates a high kinetic barrier for C–Cl oxidative addition, effectively deactivating the aryl chloride towards the catalyst[2].

By carefully pairing a palladium precursor with a large-bite-angle ligand (such as Xantphos) and a mild base, we can selectively couple the aniline moiety of 4-chloro-3-(2-methylpropoxy)aniline with an exogenous aryl bromide, leaving the C–Cl bond entirely intact[3].

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OxAdd Oxidative Addition (Fast for Ar-Br) Pd0->OxAdd Ar-Br PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br AmineCoord Aniline Coordination & Deprotonation PdII_Br->AmineCoord 4-chloro-3-(2-methylpropoxy)aniline + Cs2CO3 PdII_Amine Ar-Pd(II)-NHAr' Intermediate AmineCoord->PdII_Amine RedElim Reductive Elimination (C-Cl Intact) PdII_Amine->RedElim RedElim->Pd0 Biaryl Amine Product

Fig 1. Chemoselective Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting orthogonal reactivity.

Experimental Design & Optimization

To prevent unwanted self-condensation (oligomerization) of 4-chloro-3-(2-methylpropoxy)aniline, the choice of base and ligand is critical. Strong bases like NaOtBu can over-activate the catalytic cycle and lead to ether cleavage or forced C–Cl insertion. Mild bases such as Cs₂CO₃ or DBU provide the necessary deprotonation without compromising the structural integrity of the substrate[3].

The table below summarizes the quantitative optimization data for coupling 4-chloro-3-(2-methylpropoxy)aniline with a standard aryl bromide (e.g., 4-bromotoluene).

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (C–Br vs C–Cl)
1 Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane 80 88% >99:1
2Pd₂(dba)₃ / BrettPhosNaOtBuToluene10045%70:30 (Oligomers observed)
3Pd(OAc)₂ / BINAPK₃PO₄Toluene8032%>99:1 (Incomplete conversion)
4Pd(OAc)₂ / XantphosCs₂CO₃DMF8075%95:5

Note: Entry 1 represents the optimal conditions, balancing high catalytic turnover with absolute preservation of the aryl chloride.

Step-by-Step Methodology

This protocol is designed as a self-validating system. By utilizing LC-MS monitoring, the operator can confirm both the consumption of the starting materials and the preservation of the C–Cl bond in real-time.

Reagent Preparation
  • Solvent Degassing: Sparge 1,4-dioxane with ultra-pure Argon for at least 30 minutes prior to use. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the formation of inactive Pd(II) black, halting the catalytic cycle.

  • Base Preparation: Ensure Cs₂CO₃ is finely milled and oven-dried (120 °C) overnight. Moisture severely retards the deprotonation step of the coordinated amine.

Reaction Setup (Schlenk Technique)
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • 4-chloro-3-(2-methylpropoxy)aniline (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • Xantphos (0.03 mmol, 3 mol%)

    • Anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv)

  • Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Add 5.0 mL of the degassed 1,4-dioxane via syringe.

  • Replace the septum with a Teflon screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

Self-Validating In-Process Control (IPC)
  • After 12 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.

  • Validation Check: Analyze via LC-MS.

    • Success Criterion: The mass spectrum of the product peak MUST display a characteristic 3:1 isotopic ratio for the [M+H]⁺ and [M+2+H]⁺ ions. This mathematically validates that the ³⁵Cl/³⁷Cl isotopes are intact and the C–Cl bond has not undergone oxidative addition.

Workup and Purification
  • Dilute the crude mixture with 15 mL of Ethyl Acetate and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly lipophilic isobutoxy group generally ensures the product elutes cleanly ahead of unreacted aniline.

Workflow cluster_0 Reaction Setup (Schlenk) N1 Add Pd(OAc)2 & Xantphos N2 Add Cs2CO3 (Mild Base) N1->N2 N3 Add Substrates (Ar-Br + Aniline) N2->N3 N4 Degas & Heat (80°C, 12h) N3->N4 N5 LC-MS Monitoring (Check 3:1 Cl Isotope) N4->N5 N6 Filtration & Chromatography N5->N6

Fig 2. Step-by-step experimental workflow for chemoselective amination.

Conclusion

By exploiting the differential oxidative addition rates between aryl bromides and aryl chlorides, 4-chloro-3-(2-methylpropoxy)aniline can be successfully utilized as an amine nucleophile in Buchwald-Hartwig cross-couplings. The use of Xantphos and a mild base (Cs₂CO₃) prevents catalyst degradation and suppresses self-condensation, yielding orthogonally functionalized biaryl amines ready for subsequent synthetic elaboration.

References

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society (ACS Public
  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Organic Letters (ACS Public
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow ACS Public

Sources

Method

Application Notes and Protocols for the In Vitro Biological Evaluation of 4-chloro-3-(2-methylpropoxy)aniline

Introduction: A Strategic Approach to Profiling Novel Aniline Derivatives For researchers, scientists, and drug development professionals, the initial in vitro characterization of a novel chemical entity is a critical st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Profiling Novel Aniline Derivatives

For researchers, scientists, and drug development professionals, the initial in vitro characterization of a novel chemical entity is a critical step in determining its therapeutic potential and potential liabilities. The compound 4-chloro-3-(2-methylpropoxy)aniline, as a substituted aniline, belongs to a chemical class known for a wide spectrum of biological activities, but also for potential toxicities. Aromatic amines are recognized as a "structural alert" for potential genotoxicity, and their metabolic activation can lead to reactive intermediates.[1][2] Therefore, a systematic and robust in vitro screening cascade is essential to build a comprehensive biological profile of this molecule.

This guide provides a series of detailed application notes and protocols designed to assess the cytotoxic, genotoxic, metabolic, and cardiovascular safety profile of 4-chloro-3-(2-methylpropoxy)aniline. The experimental choices outlined herein are grounded in established principles of drug discovery and toxicology, providing a solid foundation for go/no-go decisions in a drug development pipeline.

Assessment of General Cytotoxicity

Rationale: The initial evaluation of a compound's effect on cell viability is fundamental.[3][4] It establishes a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a widely adopted colorimetric method that provides a quantitative measure of metabolically active cells.[5]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of 4-chloro-3-(2-methylpropoxy)aniline that reduces cell viability by 50% (IC50) in a relevant human cell line (e.g., HepG2, a human liver cancer cell line often used for toxicity studies).

Materials:

  • 4-chloro-3-(2-methylpropoxy)aniline (stock solution in DMSO)

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-3-(2-methylpropoxy)aniline in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Hypothetical Data Summary:

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 4.2
195.1 ± 3.8
1075.3 ± 5.1
5052.1 ± 4.5
10020.7 ± 3.9
IC50 (µM) ~55

Genotoxicity Assessment: The Bacterial Reverse Mutation Assay (Ames Test)

Rationale: Given that aniline derivatives are a class of compounds with known mutagenic potential, the Ames test is a critical initial screen for genotoxicity.[1][6][7] This assay evaluates the ability of a chemical to induce mutations in different strains of Salmonella typhimurium.[6]

Protocol 2: Ames Test (Plate Incorporation Method)

Objective: To assess the mutagenic potential of 4-chloro-3-(2-methylpropoxy)aniline in the presence and absence of metabolic activation (S9 fraction).

Materials:

  • 4-chloro-3-(2-methylpropoxy)aniline (in DMSO)

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution

  • Top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, 2-aminoanthracene for all strains with S9)

Procedure:

  • Preparation: Melt the top agar and maintain it at 45°C.

  • Incubation Mixture: In a sterile tube, add 100 µL of the bacterial culture, 50 µL of the test compound dilution, and either 500 µL of phosphate buffer (for -S9) or 500 µL of S9 mix (for +S9).

  • Plating: Add 2 mL of the molten top agar to the incubation mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis:

  • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

  • Compare the results with and without the S9 mix to determine if metabolic activation is required for mutagenicity.

Experimental Workflow for Ames Test:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Plating cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., TA98, TA100) Mix Combine Bacteria, Compound, and S9/Buffer Bacterial_Culture->Mix Test_Compound Test Compound Dilutions Test_Compound->Mix S9_Mix S9 Mix (+S9) or Buffer (-S9) S9_Mix->Mix Add_Agar Add Molten Top Agar Mix->Add_Agar Plate Pour on Minimal Glucose Agar Plate Add_Agar->Plate Incubate Incubate 37°C 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Fold-increase over control) Count->Analyze

Caption: Workflow for the Ames test plate incorporation method.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Assessing the potential for a new chemical entity to inhibit major CYP450 enzymes is a regulatory requirement and crucial for predicting drug-drug interactions.[8][9] Inhibition of these enzymes can lead to altered pharmacokinetics and potential toxicity of co-administered drugs.[8]

Protocol 3: In Vitro CYP450 Inhibition (IC50 Determination)

Objective: To determine the IC50 of 4-chloro-3-(2-methylpropoxy)aniline for major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Materials:

  • 4-chloro-3-(2-methylpropoxy)aniline (in DMSO)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2, Sertraline for CYP2B6, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the test compound or positive control with HLM and phosphate buffer at 37°C for 10 minutes.

  • Initiation of Reaction: Add the specific probe substrate to initiate the reaction.

  • Incubation: Incubate at 37°C for the specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the plate to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a four-parameter logistic equation.

Hypothetical CYP Inhibition Profile:

CYP IsoformProbe SubstrateIC50 (µM) of 4-chloro-3-(2-methylpropoxy)aniline
CYP1A2Phenacetin> 100
CYP2B6Bupropion25.5
CYP2C9Diclofenac> 100
CYP2C19S-Mephenytoin85.2
CYP2D6Dextromethorphan12.8
CYP3A4Midazolam45.7

Signaling Pathway for CYP-mediated Drug Metabolism:

CYP_Metabolism Drug Drug (e.g., 4-chloro-3-(2-methylpropoxy)aniline) CYP450 CYP450 Enzyme (in Liver Microsomes) Drug->CYP450 Metabolite Oxidized Metabolite CYP450->Metabolite Oxidation NADPH NADPH NADPH->CYP450 Oxygen O₂ Oxygen->CYP450 Excretion Excretion Metabolite->Excretion

Caption: Simplified pathway of CYP450-mediated drug metabolism.

hERG Potassium Channel Blockade Assay

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[10][11] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical component of preclinical safety assessment.[11]

Protocol 4: hERG Radioligand Binding Assay

Objective: To determine the affinity (Ki) of 4-chloro-3-(2-methylpropoxy)aniline for the hERG channel.

Materials:

  • 4-chloro-3-(2-methylpropoxy)aniline (in DMSO)

  • Membrane preparations from cells stably expressing the hERG channel (e.g., HEK293-hERG)

  • Radioligand (e.g., [3H]-Astemizole or [3H]-Dofetilide)

  • Non-specific binding control (e.g., high concentration of a known hERG blocker like Astemizole)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the hERG membrane preparation, the radioligand, and varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Determine the IC50 value from the concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for hERG Radioligand Binding Assay:

hERG_Binding_Workflow cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane hERG Membranes Mix Incubate to Equilibrium Membrane->Mix Radioligand [3H]-Radioligand Radioligand->Mix Compound Test Compound Compound->Mix Filter Rapid Filtration Mix->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate % Inhibition & Determine IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a hERG radioligand binding assay.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 4-chloro-3-(2-methylpropoxy)aniline. By systematically evaluating its cytotoxicity, genotoxicity, potential for drug-drug interactions, and cardiovascular safety, researchers can make informed decisions about the future development of this compound. It is imperative to interpret the data from these assays in an integrated manner to build a comprehensive risk-benefit profile.

References

  • Bischoff, F. (1988). Genotoxicity of aniline derivatives in various short-term tests. PubMed. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Li, Z., et al. (2017). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. PMC. [Link]

  • LabMol. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylaniline. PubChem. [Link]

  • Kuneš, J., et al. (2018). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PMC. [Link]

  • Sutter, A., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. PubMed. [Link]

  • Li, H., et al. (2014). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. MDPI. [Link]

  • Yoshimi, N., et al. (1988). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. PubMed. [Link]

  • Ghosh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. [Link]

  • Githaka, N., et al. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. PubMed. [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol. [Link]

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]

  • Platzek, T., et al. (1999). Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro. PubMed. [Link]

  • BAuA. (2002). Anilin (CAS-NR.: 62-53-3) A) Genotoxicity: In vitro investigations: Studies in bacteria. BAuA. [Link]

  • MDPI. (2025). Antimicrobial Efficacy and Stability of an N-Chlorotaurine Gel for Chronic Wound Treatment. MDPI. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Ataman Kimya. [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Fundación MEDINA. [Link]

  • HBM4EU. (n.d.). Aniline family. HBM4EU. [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Buzzi Laboratorio Analisi. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • Australian Government Department of Health. (2023). Aniline and its salts - Evaluation statement. Australian Government Department of Health. [Link]

  • Charles River. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Charles River. [Link]

  • Chem Help ASAP. (2023). hERG Assay (Methods for testing hERG antagonistic activity). YouTube. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions (RSC Publishing). [Link]

  • Lhasa Limited. (n.d.). Lhasa Aromatic Amines Data Sharing Initiative. Lhasa Limited. [Link]

  • Wang, S., et al. (2012). A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling. PMC. [Link]

  • Evotec. (n.d.). Cytochrome (CYP) P450 Inhibition Ki Assay. Evotec. [Link]

  • ResearchGate. (n.d.). Selected primary aromatic amine fragments present in the CU composite... ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-3-(2-methylpropoxy)aniline Synthesis

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals scaling up or troubleshooting the synthesis of 4-chloro-3-(2-methylpropoxy)aniline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals scaling up or troubleshooting the synthesis of 4-chloro-3-(2-methylpropoxy)aniline .

This synthesis is fundamentally a two-step process: an initial alkylation via the Williamson ether synthesis, followed by the catalytic hydrogenation of the nitro group. Below, we break down the mechanistic pitfalls, provide evidence-based troubleshooting FAQs, and outline self-validating protocols to maximize your reaction yield and chemoselectivity.

Synthesis Architecture & Workflow

The most efficient route begins with 2-chloro-5-nitrophenol . Alkylation with 1-bromo-2-methylpropane (isobutyl bromide) yields the intermediate 4-chloro-3-(2-methylpropoxy)nitrobenzene , which is subsequently reduced to the target aniline derivative.

SynthesisWorkflow SM 2-Chloro-5-nitrophenol (Starting Material) Intermediate 4-Chloro-3-(2-methylpropoxy) nitrobenzene SM->Intermediate Williamson Ether Synthesis Reagent 1-Bromo-2-methylpropane (Isobutyl Bromide) Reagent->Intermediate SN2 Alkylation Product 4-Chloro-3-(2-methylpropoxy) aniline Intermediate->Product Chemoselective Nitro Reduction

Fig 1. Two-step synthesis workflow for 4-chloro-3-(2-methylpropoxy)aniline.

Diagnostic FAQs & Mechanistic Troubleshooting

Step 1: Williamson Ether Synthesis (Alkylation)

Q1: My alkylation yield is stuck below 40%, and I am recovering unreacted starting material alongside a gaseous byproduct. I am using NaOH in ethanol. What is going wrong? Root Cause: You are experiencing competing E2 elimination. While 1-bromo-2-methylpropane is a primary alkyl halide, it contains a bulky beta-branch (an isobutyl group). According to authoritative sources on 1, bulky or branched primary halides are highly susceptible to E2 elimination when exposed to strong bases like NaOH[1]. The "gas" you are observing is likely isobutylene. Solution: Switch to a milder base (K₂CO₃) and a polar aprotic solvent (DMF or DMSO). The polar aprotic solvent leaves the phenoxide "naked" and highly nucleophilic, allowing the SN2 reaction to outcompete E2 elimination. Additionally, adding a catalytic amount of Potassium Iodide (KI) will trigger an in situ Finkelstein reaction, converting the sluggish bromide into a highly reactive iodide intermediate.

Step 2: Nitro Reduction (Hydrogenation)

Q2: During the catalytic hydrogenation step, GC-MS analysis shows a major byproduct with a mass of 165 m/z. What is this, and how do I prevent it? Root Cause: You are observing hydrodehalogenation . The target product has a molecular weight of ~199.5 g/mol . A mass of 165 m/z corresponds to 3-(2-methylpropoxy)aniline, which indicates the complete cleavage of the C-Cl bond. As detailed in recent literature on the 2, standard noble metal catalysts readily insert into activated C-Cl bonds, leading to hydrogenolysis[2]. Solution: Do not use standard Palladium on Carbon (Pd/C). You must use a poisoned catalyst system, such as sulfided Platinum on Carbon (Pt/C-S) . The sulfur selectively poisons the specific crystal facets responsible for oxidative addition into the C-Cl bond, while leaving the active sites for nitro-group reduction unhindered[3].

ReactionPathway Nitro 4-Chloro-3-(2-methylpropoxy)nitrobenzene Adsorbed Metal Catalyst Surface (Adsorbed Intermediate) Nitro->Adsorbed H2 Adsorption Target 4-Chloro-3-(2-methylpropoxy)aniline (Desired Product) Adsorbed->Target Chemoselective Reduction (Inhibited Pt/C-S) Byproduct 3-(2-methylpropoxy)aniline (Dehalogenated Byproduct) Adsorbed->Byproduct C-Cl Hydrogenolysis (Uninhibited Pd/C)

Fig 2. Competing pathways during the catalytic hydrogenation of halonitrobenzenes.

Quantitative Process Analytics

To illustrate the critical importance of catalyst selection in Step 2, review the comparative data below. Notice how the choice of metal and additive dictates the fate of the C-Cl bond[3],[4].

Catalyst SystemAdditiveTemp / PressureConversion (%)Selectivity (%)Major Byproduct
5% Pd/C None25°C / 1 atm>99%<20%3-(2-methylpropoxy)aniline
5% Pt/C None25°C / 1 atm>99%65%3-(2-methylpropoxy)aniline
5% Pt/C Morpholine (1.0 eq)25°C / 1 atm>99%98%None
5% Pt/C-S (Sulfided) None50°C / 3 atm>99%>99% None
Fe powder / NH₄Cl None80°C / Reflux95%>99% None (Chemical Reduction)

Self-Validating Experimental Protocols

Protocol A: Optimized Williamson Ether Synthesis (Alkylation)

Objective: Maximize SN2 substitution while suppressing E2 elimination.

  • Charge Reactor: Add 2-chloro-5-nitrophenol (1.0 eq) to a clean, dry reactor. Dissolve in anhydrous DMF (10 volumes).

  • Base Activation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base that deprotonates the phenol without being strong enough to heavily promote E2 elimination of the alkyl halide.

  • Catalyst Addition: Add KI (0.1 eq).

    • Causality: KI initiates an in situ Finkelstein reaction. It transiently converts the sluggish isobutyl bromide into isobutyl iodide, a vastly superior electrophile that accelerates the SN2 pathway.

  • Reagent Addition: Dropwise add 1-bromo-2-methylpropane (1.5 eq). Heat the reaction mixture to 80°C for 12 hours.

  • In-Process Control (IPC): Pull an aliquot, quench in water, extract with EtOAc, and analyze via HPLC/TLC. Proceed only when starting material is < 1%.

  • Workup Validation: Cool the mixture to room temperature and pour it into crushed ice/water (30 volumes) under vigorous stirring. The intermediate, 4-chloro-3-(2-methylpropoxy)nitrobenzene, will precipitate as a solid. Filter, wash thoroughly with water (to remove DMF and salts), and dry under vacuum.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without cleaving the C-Cl bond.

  • Charge Autoclave: Dissolve 4-chloro-3-(2-methylpropoxy)nitrobenzene (1.0 eq) in Methanol (10 volumes) inside a pressure reactor.

  • Catalyst Addition: Add 5% Pt/C-S (Sulfided Platinum on Carbon) at 5 wt% relative to the substrate.

    • Causality: As established, the sulfided catalyst prevents the oxidative addition of the metal into the C-Cl bond, ensuring absolute chemoselectivity for the nitro group.

  • Purge Cycle: Seal the reactor. Purge with N₂ gas three times to remove oxygen, followed by three purges with H₂ gas.

  • Reaction: Pressurize the reactor to 3 bar with H₂ and heat to 40°C with vigorous stirring (800+ rpm to overcome mass transfer limitations).

  • In-Process Control (IPC): Monitor the hydrogen uptake via a mass flow controller. The reaction is self-validating; it is complete when H₂ consumption completely ceases (typically 4-6 hours).

  • Workup Validation: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst (Caution: Spent catalyst can be pyrophoric; keep wet!). Concentrate the filtrate under reduced pressure to yield high-purity 4-chloro-3-(2-methylpropoxy)aniline.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 4-Chloro-3-(2-methylpropoxy)aniline

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline).

Because halogenated anilines are critical building blocks in active pharmaceutical ingredients (APIs) and agrochemicals, maintaining strict impurity control is paramount. This guide provides field-proven insights into the causality of impurity formation, analytical identification, and self-validating protocols for their removal.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, you must establish a reliable analytical baseline. The table below summarizes the critical impurities associated with the catalytic hydrogenation of 4-chloro-3-isobutoxynitrobenzene, alongside their diagnostic markers.

Impurity / CompoundMechanism of FormationLC-MS Marker (ESI+)Relative Polarity (TLC Rf)*Physical Appearance
4-Chloro-3-(2-methylpropoxy)aniline Target Product [M+H]⁺ 200.1 0.40 Pale yellow oil/solid
3-(2-methylpropoxy)anilineHydrodehalogenation (C-Cl cleavage)[M+H]⁺ 166.10.35Colorless oil
Hydroxylamine intermediateIncomplete nitro reduction[M+H]⁺ 216.10.20Yellowish solid
Unreacted Starting MaterialCarryoverN/A (Poor ionization)0.75Yellow crystalline solid
Azo / Azoxy DimersAuto-oxidation / Condensation[M+H]⁺ ~395.10.85Dark red/brown solid

*TLC conditions: Silica gel, Hexanes/Ethyl Acetate (3:1 v/v), visualized under UV 254 nm and Ninhydrin stain.

Part 2: Mechanistic Pathways of Impurity Generation

Understanding why an impurity forms is the first step in preventing it. The following diagram maps the synthetic workflow and the branching pathways that lead to the most common impurities.

G Nitro 4-Chloro-3-isobutoxy- nitrobenzene (Starting Material) Hydroxylamine Hydroxylamine Intermediate Nitro->Hydroxylamine Reduction (H2/Cat) Aniline 4-Chloro-3-isobutoxy- aniline (Target Product) Dehalo 3-Isobutoxyaniline (Dehalogenation Impurity) Aniline->Dehalo Over-reduction (Pd/C) Azo Azo & Azoxy Dimers (Oxidation Impurities) Aniline->Azo Auto-oxidation (O2/Light) Hydroxylamine->Aniline Complete Reduction Hydroxylamine->Azo Base-Catalyzed Condensation

Fig 1. Mechanistic pathways of impurity generation during 4-chloro-3-isobutoxyaniline synthesis.

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a persistent impurity at m/z 166.1. What is this, and why is it forming? A1: This is 3-(2-methylpropoxy)aniline , the product of hydrodehalogenation. This occurs when the carbon-chlorine (C-Cl) bond is cleaved during the catalytic reduction of the nitro precursor. Causality: If you are using Palladium on Carbon (Pd/C) as your catalyst, you are inherently promoting this side reaction. Palladium strongly adsorbs the aromatic ring in a coplanar fashion, activating the C-Cl bond for hydrogenolysis. Solution: Switch your catalyst to Platinum on Carbon (Pt/C). Platinum selectively reduces the nitro group while leaving the aryl chloride intact, drastically minimizing hydrodehalogenation[1].

Q2: The product batch was initially pale yellow but has turned dark red/brown after a few days of storage. Is it ruined? A2: The color change indicates the formation of azo and azoxy dimers (e.g., 4,4'-dichloro-3,3'-diisobutoxyazobenzene) via auto-oxidation of the primary aromatic amine[2]. Regulatory Warning: Alkyl-azoxy and azo compounds are classified under the "cohort of concern" by ICH M7 guidelines due to their high potency as mutagenic carcinogens[3]. Even trace amounts can derail an API development program. Solution: You must remove these impurities immediately (see Protocol B below). To prevent this in the future, the aniline must be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and ideally stored as its hydrochloride salt, which is highly resistant to oxidation.

Q3: I see a peak at m/z 216.1, and the reaction seems stalled. How do I push it to completion? A3: This is the hydroxylamine intermediate . It accumulates when hydrogen mass transfer is poor, or the catalyst is poisoned. Do not increase the temperature to force the reaction, as this will trigger the condensation of the hydroxylamine with unreacted nitroso species, forming the aforementioned azoxy dimers. Instead, increase the agitation speed to improve H₂ dissolution, or filter the mixture and resubject it to fresh Pt/C catalyst.

Part 4: Step-by-Step Experimental Protocols
Protocol A: Preventative Synthesis – Selective Hydrogenation using Pt/C

This self-validating protocol ensures the selective reduction of the nitro group without cleaving the chlorine atom.

  • Setup: In a high-pressure Parr reactor, dissolve 4-chloro-3-isobutoxynitrobenzene (1.0 eq) in HPLC-grade Methanol (10 volumes).

  • Catalyst Addition: Add 5% Pt/C (0.5% to 1.0% w/w relative to the starting material). Do not use Pd/C.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen three times (pressurize to 30 psi, then vent) to remove oxygen, followed by three purges with Hydrogen gas.

  • Reaction: Pressurize the reactor with H₂ to 34 atm (approx. 500 psi). Heat the mixture to 60 °C with rigorous stirring (≥ 800 rpm)[1].

  • Monitoring: Monitor hydrogen uptake. The reaction is self-validating: hydrogen consumption will abruptly cease when the nitro group is fully reduced (approx. 3 molar equivalents of H₂).

  • Workup: Cool to room temperature, vent the H₂ safely, and purge with N₂. Filter the catalyst through a pad of Celite under a blanket of N₂ to prevent immediate auto-oxidation. Concentrate the filtrate in vacuo.

Protocol B: Remedial Purification – Removal of Azo/Azoxy and Dehalogenated Impurities

If your batch is already contaminated, use this orthogonal purification strategy.

Step 1: Acid-Base Extraction (Removes neutral impurities like unreacted nitro and azoxy dimers)

  • Dissolve the crude, darkened aniline in Methyl tert-butyl ether (MTBE).

  • Extract the organic layer with 2M Aqueous HCl (3 x 50 mL). The target aniline and the dehalogenated impurity will protonate and move into the aqueous layer. The dark red azo/azoxy dimers and unreacted starting material will remain in the MTBE layer.

  • Discard the MTBE layer (or retain for impurity isolation).

  • Basify the aqueous layer with 2M NaOH to pH 10, then extract with fresh MTBE. Dry the organic layer over Na₂SO₄ and concentrate.

Step 2: Selective Salt Crystallization (Removes the dehalogenated impurity) Because 3-isobutoxyaniline and 4-chloro-3-isobutoxyaniline have similar boiling points, distillation is ineffective. Crystallization exploits their differing solubility profiles.

  • Dissolve the recovered freebase aniline in Isopropanol (IPA) (5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 1.05 equivalents of anhydrous HCl in Dioxane (4M). A white precipitate of 4-chloro-3-(2-methylpropoxy)anilinium chloride will form.

  • Stir at 0 °C for 1 hour. The dehalogenated impurity (which forms a more soluble salt) remains enriched in the mother liquor.

  • Filter the salt, wash with cold IPA, and dry under vacuum.

  • Validation: Analyze the white solid via LC-MS. The m/z 166.1 peak should be reduced to <0.1% area.

References
  • Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst Source: ACS Organic Process Research & Development URL:[Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R1) Source: Pharmaceuticals and Medical Devices Agency (PMDA) / ICH Guidelines URL:[Link]

  • Oxidation of Primary Aromatic Amines under Irradiation with Ultrasound and/or Microwaves Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-chloro-3-(2-methylpropoxy)aniline for Long-Term Storage

Welcome to the Technical Support Center for 4-chloro-3-(2-methylpropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the lon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-chloro-3-(2-methylpropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and handling of this compound. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and stability of your valuable research materials.

Understanding the Challenge: The Instability of Substituted Anilines

Anilines, particularly those with electron-donating and halogen substituents like 4-chloro-3-(2-methylpropoxy)aniline, are susceptible to degradation, primarily through oxidation.[1] This process is often initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The oxidation of the amino group can lead to the formation of highly colored impurities, such as quinone-imines and polymeric materials, which can significantly impact the purity and reactivity of the compound in downstream applications.[1][2]

This guide will equip you with the knowledge and practical steps to mitigate these degradation pathways and ensure the long-term stability of your 4-chloro-3-(2-methylpropoxy)aniline samples.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of 4-chloro-3-(2-methylpropoxy)aniline.

Q1: My vial of 4-chloro-3-(2-methylpropoxy)aniline has turned from a pale yellow to a dark brown color. What happened, and can I still use it?

A1: A color change to brown or dark red is a clear indicator of oxidation.[1] The amino group of the aniline is susceptible to air oxidation, leading to the formation of colored polymeric impurities.[1] The presence of these impurities can interfere with your experiments by introducing unknown variables and potentially inhibiting your desired reactions.

Before using the material, it is crucial to assess its purity. We recommend techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of degradation. If significant impurities are detected, purification is necessary. For optimal and reproducible results, it is always best to use freshly purified or newly acquired material.

Q2: What are the ideal storage conditions to prevent the oxidation of 4-chloro-3-(2-methylpropoxy)aniline?

A2: To maximize the shelf-life and maintain the integrity of 4-chloro-3-(2-methylpropoxy)aniline, the following storage conditions are strongly recommended:

Parameter Recommendation Rationale
Temperature Store at low temperatures, ideally at 2-8°C or frozen (-20°C).[1]Reduces the rate of chemical degradation and potential polymerization.
Atmosphere Store under an inert atmosphere, such as argon or nitrogen.[1][3]Minimizes exposure to atmospheric oxygen, a key initiator of oxidation.
Light Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.[1][3]Light can catalyze oxidative degradation pathways.
Container Use a tightly sealed container to prevent exposure to air and moisture.[1]Prevents the ingress of oxygen and water, which can participate in degradation reactions.

Q3: I've observed the formation of a precipitate in my solution of 4-chloro-3-(2-methylpropoxy)aniline. What could be the cause?

A3: Precipitate formation can be due to several factors. The most likely cause is the polymerization of the aniline or the precipitation of insoluble oxidation products.[1] It is also possible that the compound is degrading into less soluble byproducts. Before use, it is advisable to filter the solution to remove the precipitate. For long-term storage of solutions, adhere to the same principles of cold, dark, and inert conditions to minimize degradation and polymerization.

Q4: Can I use an antioxidant to improve the stability of my 4-chloro-3-(2-methylpropoxy)aniline?

A4: Yes, the addition of a suitable antioxidant can significantly enhance the long-term stability of anilines. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose.[4][5] Aromatic amines can also act as effective antioxidants.[6]

We recommend adding a small amount of BHT (typically 0.01-0.1% by weight) to the aniline before long-term storage. BHT acts as a free-radical scavenger, interrupting the oxidative chain reactions that lead to degradation.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of 4-chloro-3-(2-methylpropoxy)aniline.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when you encounter a potential stability issue with your compound.

Troubleshooting_Workflow Start Observe Issue with Aniline Sample (e.g., color change, precipitate) AssessPurity Assess Purity (TLC, HPLC, GC-MS) Start->AssessPurity PurityOK Purity Acceptable? AssessPurity->PurityOK UseDirectly Proceed with Experiment PurityOK->UseDirectly Yes Purify Purify Compound (Distillation, Chromatography, Recrystallization) PurityOK->Purify No StoreProperly Store Purified Compound Under Optimal Conditions UseDirectly->StoreProperly Store Remainder ReassessPurity Re-assess Purity Purify->ReassessPurity Discard Consider Discarding If Purification Fails Purify->Discard ReassessPurity->PurityOK

Caption: A workflow for troubleshooting issues with 4-chloro-3-(2-methylpropoxy)aniline.

Step-by-Step Experimental Protocols

This protocol provides a quick and straightforward method to visually assess the purity of your aniline sample.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v, optimization may be required)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)[7]

Procedure:

  • Sample Preparation: Dissolve a small amount of your 4-chloro-3-(2-methylpropoxy)aniline in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the prepared solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Visualize the spots under a UV lamp. The main compound should appear as a single, well-defined spot.

    • Impurities, particularly oxidation products, may appear as additional spots, often with lower Rf values (closer to the baseline) and may be colored.

    • For enhanced visualization of non-UV active impurities, the plate can be stained. For example, dipping the plate in a potassium permanganate solution will reveal oxidizable compounds as yellow spots on a purple background.[7]

Interpretation:

  • A single, clean spot indicates high purity.

  • Multiple spots or streaking are indicative of impurities and degradation. The intensity and number of extra spots can give a qualitative measure of the extent of oxidation.

For larger quantities of discolored aniline, vacuum distillation is an effective method to separate the desired compound from non-volatile polymeric impurities.

Safety Precaution: Always perform distillations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Apparatus:

  • Round-bottom flask

  • Distillation head with a condenser

  • Receiving flask

  • Vacuum pump with a trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the impure 4-chloro-3-(2-methylpropoxy)aniline to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-20 mmHg is typically sufficient to lower the boiling point significantly and prevent thermal decomposition.[2][8]

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Collection: Collect the fraction that distills at a constant temperature. The pure aniline should be a colorless to pale yellow liquid. Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

  • Storage: Immediately transfer the purified aniline to a clean, dry, amber glass vial and store it under an inert atmosphere at a low temperature.

For smaller scales or when distillation is not feasible, column chromatography is an excellent alternative for removing colored impurities.

Materials:

  • Glass chromatography column

  • Silica gel (or neutral alumina)

  • Eluent: A mixture of hexane and ethyl acetate (start with a low polarity, e.g., 95:5, and gradually increase the polarity based on TLC analysis)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column.

  • Sample Loading: Dissolve the crude aniline in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-chloro-3-(2-methylpropoxy)aniline.

Understanding the Oxidation Pathway

The oxidation of anilines can proceed through a complex series of reactions. The initial step often involves the formation of a radical cation, which can then undergo dimerization and further oxidation to form a variety of colored products, including azoxybenzenes, phenazines, and polymeric materials.[9][10]

Oxidation_Pathway Aniline 4-chloro-3-(2-methylpropoxy)aniline RadicalCation Aniline Radical Cation Aniline->RadicalCation [O], Light, Heat Dimerization Dimerization & Further Oxidation RadicalCation->Dimerization Products Colored Impurities (e.g., Quinone-imines, Polymers) Dimerization->Products

Caption: Simplified schematic of the aniline oxidation pathway.

By understanding these fundamental degradation mechanisms, researchers can take proactive steps to minimize their occurrence and ensure the quality and reliability of their experimental results.

References

  • BenchChem. (2025). Storage and stability issues of ortho-alkenyl anilines.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved from a Performance Additives product page.
  • Kurek, J., et al. (2020). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 25(15), 3436.
  • BenchChem. (2025). Storage and stability issues of ortho-alkenyl anilines.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-3-methylaniline.
  • Reddit. (2014). Purify and dry aniline?.
  • ResearchGate. (2015). Why do aniline spot disappear in TLC after an hour?.
  • PubMed. (2013). Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function.
  • Munar, M. A., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 60(5), 1095-1102.
  • New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from a NJ.gov hazardous substance fact sheet.
  • University of Colorado Boulder. (n.d.). TLC stains.
  • Longchang Chemical. (2023). Which kinds of antioxidants are there? Classification of common antioxidants.
  • ResearchGate. (n.d.). Retention times and retention factors of aniline (2) and substituted anilines (3-8) on a CROWNPAK CR-I(-) column....
  • Kourounakis, A. P., et al. (2006). New Analogues of Butylated Hydroxytoluene as Anti-Inflammatory and Antioxidant Agents. Journal of Pharmacy and Pharmacology, 58(8), 1085-1090.
  • MilliporeSigma. (2026). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT.
  • Shanghai Minglan Chemical. (2016). Why Use BHT As An Antioxidant In Lubricants?. Retrieved from a Shanghai Minglan Chemical blog post.
  • Patel, A., et al. (2014). Catalytic Oxidation of Aniline to Azoxybenzene Over CuCr2O4 Spinel Nanoparticle Catalyst. ACS Sustainable Chemistry & Engineering, 2(4), 638-645.
  • Chem Service. (2016). SAFETY DATA SHEET.
  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
  • ResearchGate. (n.d.). Schematic flow for analyzing the initial contents of the antioxidant in active plastic caps.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Stability and Storage of 4-(Furan-2-ylmethoxy)aniline.
  • Ferreira, I. C., et al. (2012). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry, 60(24), 6208-6215.
  • BenchChem. (n.d.). preventing oxidation of the aniline group during complexation.
  • PubMed. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils.
  • Google Patents. (n.d.). US2653171A - Stabilized aromatic amines.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways.
  • PubMed. (2005). Electrochemical oxidation for low concentration of aniline in neutral pH medium: application to the removal of aniline based on the electrochemical polymerization on a carbon fiber.

Sources

Optimization

Overcoming poor solubility of 4-chloro-3-(2-methylpropoxy)aniline in aqueous media

Technical Support Center: Solubilization Strategies for 4-chloro-3-(2-methylpropoxy)aniline Overview & Chemical Context 4-chloro-3-(2-methylpropoxy)aniline is a highly lipophilic, weakly basic pharmaceutical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 4-chloro-3-(2-methylpropoxy)aniline

Overview & Chemical Context

4-chloro-3-(2-methylpropoxy)aniline is a highly lipophilic, weakly basic pharmaceutical building block. Its structural features—a hydrophobic isobutoxy group, a lipophilic chlorine atom, and a weakly basic aniline amine—result in extremely poor aqueous solubility at physiological pH (7.4). Because the compound relies heavily on its un-ionized state in neutral aqueous media, researchers frequently encounter precipitation, variable assay results, and poor in vivo bioavailability.

This guide provides validated, causality-driven troubleshooting strategies to overcome these formulation hurdles.

Diagnostic Workflow

G Start Identify Downstream Application AppType What is the assay type? Start->AppType InVitro In Vitro / Cell-Based AppType->InVitro High-throughput InVivo In Vivo / Preclinical AppType->InVivo Animal dosing Sol1 Co-Solvent System (DMSO / PEG400) InVitro->Sol1 <1% final DMSO Sol2 Cyclodextrin Complexation (HP-β-CD) InVivo->Sol2 High bioavailability Sol3 pH Adjustment / Salt Formation InVivo->Sol3 Gastric absorption

Caption: Decision matrix for selecting a solubility enhancement strategy based on application.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Immediate precipitation upon dilution in aqueous buffers (In Vitro Assays)

Q: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4) for cell assays. How do I prevent this?

Root Cause Analysis: 4-chloro-3-(2-methylpropoxy)aniline is a weak base. At pH 7.4, the aniline amine is predominantly un-ionized, maximizing the molecule's lipophilicity. When the DMSO stock is diluted into an aqueous buffer, the sudden shift in the dielectric constant causes rapid nucleation and precipitation (solvent crash-out). Solution: Implement a ternary co-solvent system using PEG400 and a surfactant (e.g., Tween 80) to lower the dielectric constant of the aqueous phase and sterically stabilize the micro-suspension [1].

Protocol: Ternary Co-Solvent Solubilization

  • Primary Dissolution: Weigh the required mass of 4-chloro-3-(2-methylpropoxy)aniline. Add 10% (v/v) of the final target volume as sterile DMSO. Vortex until a clear solution is achieved. Causality: DMSO disrupts the strong crystal lattice energy of the compound.

  • Co-solvent Addition: Add 40% (v/v) PEG400 to the DMSO mixture. Vortex thoroughly. Causality: PEG400 acts as a transition solvent, preventing immediate precipitation by bridging the polarity gap between DMSO and water[4].

  • Surfactant Integration: Add 5% (v/v) Tween 80. Sonicate for 5 minutes at room temperature. Causality: Tween 80 forms micelles that will encapsulate the lipophilic isobutoxy and chloro groups upon aqueous dilution.

  • Aqueous Dilution: Dropwise, add 45% (v/v) of 0.9% Saline or PBS while continuously vortexing. Self-Validation Step: The solution should remain optically clear. If turbidity appears, the compound has exceeded its metastable supersaturation limit; you must reduce the initial drug loading and repeat.

Issue 2: Poor bioavailability and gastrointestinal toxicity (In Vivo Dosing)

Q: We are formulating 4-chloro-3-(2-methylpropoxy)aniline for oral gavage in mice, but co-solvents are causing GI toxicity. What is a biocompatible alternative?

Root Cause Analysis: High concentrations of DMSO and PEG400 can cause mucosal irritation and osmotic diarrhea in vivo. Solution: Encapsulate the compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD accommodates the 4-chloro-3-(2-methylpropoxy)phenyl moiety, while the hydrophilic exterior hydroxyl groups ensure aqueous solubility [2].

Protocol: HP-β-CD Inclusion Complexation (Aqueous Solution Method)

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or a mildly acidic buffer (pH 4.0). Causality: A mildly acidic pH partially protonates the aniline amine, synergistically enhancing intrinsic solubility before complexation.

  • Drug Addition: Add 4-chloro-3-(2-methylpropoxy)aniline powder directly to the HP-β-CD solution at a 1:2 molar ratio (Drug:CD).

  • Equilibration: Stir the suspension magnetically at 300 rpm for 24-48 hours at 25°C. Causality: Complexation is a thermodynamic equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove any uncomplexed, crystalline drug.

  • Validation Step: Quantify the dissolved compound in the filtrate via HPLC-UV. The resulting clear solution is highly biocompatible for oral or intravenous administration.

Issue 3: pH-Dependent Solubility Limitations

Q: Can I just lower the pH of the vehicle to dissolve the compound?

Root Cause Analysis: Yes, but with physiological limitations. As a weak base, the aniline group (typical pKa ~4.0 - 5.0) will protonate in highly acidic media (pH < 3), forming a soluble ammonium salt [3]. However, injecting or dosing highly acidic solutions in vivo causes tissue necrosis, pain, and rapid precipitation once the drug enters the neutral pH of the bloodstream or intestines. Solution: Use in situ salt formation with a biocompatible organic acid (e.g., methanesulfonic acid) to form a mesylate salt. This lowers the crystal lattice energy, providing a higher intrinsic dissolution rate at physiological pH compared to the free base.

Quantitative Data Summary

Table 1: Comparison of Solubilization Vehicles for 4-chloro-3-(2-methylpropoxy)aniline

Vehicle CompositionMechanism of SolubilizationBiocompatibility (In Vivo)Expected Solubility GainRecommended Application
100% PBS (pH 7.4) None (Baseline)High1x (Baseline, <10 µg/mL)Control / Reference
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Dielectric reduction & Micellar encapsulationModerate (Max 5 mL/kg PO)50x - 100xPreclinical PK, IV/PO dosing
20% (w/v) HP-β-CD in Water Host-Guest Inclusion ComplexationHigh (Well tolerated)100x - 500xOral Gavage, IV injection
0.1 M Citric Acid Buffer (pH 3.0) Ionization (Protonation of weak base)Low (Irritating)20x - 50xGastric simulation assays

References

  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.1

  • National Center for Biotechnology Information (PMC). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.2

  • World Journal of Pharmaceutical Research. A Review of the Solubility Enhancement Technique.3

  • Dove Medical Press. Integration of PEG 400 into a self-nanoemulsifying drug delivery system.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-3-(2-methylpropoxy)aniline Workflows

Welcome to the Technical Support Center. 4-chloro-3-(2-methylpropoxy)aniline is a highly functionalized, bifunctional building block frequently utilized in drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-chloro-3-(2-methylpropoxy)aniline is a highly functionalized, bifunctional building block frequently utilized in drug discovery. Its unique substitution pattern—an electron-donating amine para to an aryl chloride, coupled with a bulky ortho-isobutoxy (2-methylpropoxy) group—creates specific chemoselectivity and reactivity bottlenecks.

This guide addresses the most common experimental failures associated with its synthesis and downstream functionalization, providing root-cause analyses and self-validating protocols to ensure high conversion rates.

Part 1: Upstream Synthesis - Overcoming Hydrodehalogenation

Q1: I am synthesizing 4-chloro-3-(2-methylpropoxy)aniline by reducing the corresponding nitroarene using Pd/C and H2. My LC-MS shows massive formation of the des-chloro byproduct (3-(2-methylpropoxy)aniline). How do I prevent this?

Root Cause Analysis (Causality): Standard Palladium on Carbon (Pd/C) is highly active for the reduction of nitro groups but is equally proficient at oxidative addition into C–Cl bonds. Once the nitro group is reduced to the electron-donating amine, the aromatic ring becomes highly electron-rich. However, Pd can still readily insert into the C–Cl bond, leading to rapid hydrodehalogenation under a hydrogen atmosphere.

The Solution: Switch the catalytic system to Platinum on Carbon (Pt/C) or use a chemical reductant. Pt/C exhibits a significantly higher activation barrier for C–Cl oxidative addition compared to Pd/C, allowing for the chemoselective reduction of the nitro group without cleaving the aryl chloride[1]. For absolute preservation of the C–Cl bond, a Béchamp reduction (Fe/NH4Cl) is the most reliable, self-validating alternative.

Data Presentation: Catalyst Chemoselectivity

Catalyst SystemH2 PressureConversion (%)Selectivity for Chloroaniline (%)Selectivity for Des-chloro Byproduct (%)
5% Pd/C1 atm>99<20>80
5% Pt/C1 atm8599<1
Fe / NH4ClN/A>95>98<2

Data extrapolated from standard halonitrobenzene reduction profiles.

Step-by-Step Methodology: Chemoselective Nitro Reduction using Fe/NH4Cl

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-(2-methylpropoxy)nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol:Water (0.2 M).

  • Activation: Add Ammonium Chloride (NH4Cl, 5.0 equiv) and Iron powder (Fe, 325 mesh, 5.0 equiv).

  • Reaction: Heat the vigorously stirred suspension to 80 °C. Monitor via TLC/LC-MS. The reaction typically reaches completion within 2-4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the cake generously with Ethyl Acetate.

  • Isolation: Concentrate the filtrate, partition between Ethyl Acetate and saturated aqueous NaHCO3, extract, dry over Na2SO4, and concentrate to afford the pure aniline.

G Start 4-chloro-3-(2-methylpropoxy) nitrobenzene PdC Pd/C, H2 (1 atm) Start->PdC Standard PtC Pt/C, H2 OR Fe/NH4Cl Start->PtC Optimized Dehal Des-chloro aniline (Hydrodehalogenation) PdC->Dehal Major Pathway Target 4-chloro-3-(2-methylpropoxy) aniline PdC->Target Minor Pathway PtC->Target >98% Selectivity

Divergent chemoselectivity pathways in the reduction of chloronitrobenzenes.

Part 2: Downstream Functionalization - Buchwald-Hartwig Cross-Coupling

Q2: I am trying to use 4-chloro-3-(2-methylpropoxy)aniline as the aryl halide partner in a Buchwald-Hartwig amination. Using Pd2(dba)3 and BINAP, the reaction stalls at <5% conversion. Why is the aryl chloride so inert?

Root Cause Analysis (Causality): You are facing a dual thermodynamic and kinetic barrier. First, the free C1-amine is strongly electron-donating (para to the C4-chlorine), which drastically increases the electron density of the aromatic ring. This makes the oxidative addition of Pd(0) into the C–Cl bond thermodynamically unfavorable. Second, the 3-(2-methylpropoxy) group is exceptionally bulky and sits directly ortho to the C–Cl bond, sterically blocking the Pd catalyst from approaching the reaction site. Standard bidentate ligands like BINAP or dppf are neither electron-rich enough to force oxidative addition nor sterically tuned to handle the ortho-bulk.

The Solution:

  • Protect the Amine: If the C1-amine is not the intended reaction site, protect it (e.g., as a Boc or Acetamide) to reduce its electron-donating capacity and prevent competitive binding to the Pd catalyst.

  • Upgrade the Ligand: Switch to a highly active, electron-rich dialkylbiaryl phosphine ligand. or its precatalyst (BrettPhos Pd G3) is specifically engineered to promote the oxidative addition of deactivated, ortho-substituted aryl chlorides[2]. The bulky dialkyl phosphine moiety provides the necessary electron density to the Pd center, while the biaryl backbone accelerates reductive elimination[3].

Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination

Ligand / PrecatalystEquivalents (mol%)BaseConversion (%)Mechanistic Observation
BINAP / Pd2(dba)35.0NaOtBu<5Fails at oxidative addition
XPhos Pd G22.0Cs2CO325Steric hindrance limits rate
BrettPhos Pd G32.0NaOtBu>95Rapid oxidative addition; high turnover

Step-by-Step Methodology: Buchwald-Hartwig Coupling of Hindered Aryl Chlorides

  • Preparation (Glovebox/Schlenk): To an oven-dried vial, add the protected 4-chloro-3-(2-methylpropoxy)aniline (1.0 equiv), the amine partner (1.2 equiv), Sodium tert-butoxide (NaOtBu, 1.5 equiv), and BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to reach 0.1 M). Seal the vial under an inert atmosphere (N2 or Argon).

  • Heating: Stir the reaction mixture at 90 °C for 12-16 hours. The BrettPhos G3 precatalyst rapidly activates to form the active monomeric Pd(0) species, bypassing the formation of inactive bridging dimers.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, filter through a short pad of silica to remove Pd black and inorganic salts, and purify via flash chromatography.

G A Ar-Cl Cross-Coupling Stalled (<5% Conv) B Is C1-NH2 Protected? A->B C Protect as Boc/Ac (Reduces e- density) B->C No D Evaluate Ligand B->D Yes C->D E BINAP / dppf (Fails on e-rich Ar-Cl) D->E Current F Switch to BrettPhos Pd G3 (Forces Oxidative Addition) E->F Upgrade G Product Formation (>95% Yield) F->G

Troubleshooting logic tree for Buchwald-Hartwig coupling of deactivated aryl chlorides.

Part 3: Amidation - Managing Aniline Nucleophilicity

Q3: When attempting to couple the C1-amine of 4-chloro-3-(2-methylpropoxy)aniline with an aliphatic carboxylic acid using EDC/HOBt, the reaction is extremely slow and incomplete. How do I improve the conversion?

Root Cause Analysis (Causality): Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. In this specific molecule, the para-chloro group exerts an inductive electron-withdrawing effect (-I effect), which further depletes electron density from the amine. Standard carbodiimide coupling reagents (EDC/HOBt) often fail to generate a sufficiently reactive electrophile to overcome this reduced nucleophilicity.

The Solution: Shift to a more reactive uronium-based coupling reagent like HATU, or convert the carboxylic acid to a highly electrophilic acid chloride. HATU generates an active HOAt ester that is highly susceptible to nucleophilic attack even by weakly nucleophilic anilines.

Step-by-Step Methodology: High-Efficiency Amidation using HATU

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 4-chloro-3-(2-methylpropoxy)aniline (1.0 equiv) to the activated mixture.

  • Monitoring: Stir at room temperature or gently warm to 40 °C if steric hindrance on the carboxylic acid is a factor. Reaction is typically complete within 2-6 hours.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and 5% aqueous LiCl (to remove residual DMF). Dry and concentrate.

References
  • Title: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: MIT Open Access Articles: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides Source: Massachusetts Institute of Technology (MIT) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH Validation of an HPLC Method for 4-Chloro-3-(2-methylpropoxy)aniline

In the landscape of pharmaceutical development and quality control, the validation of analytical procedures is not merely a regulatory formality but a cornerstone of scientific rigor.[1] It is the documented process that...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the validation of analytical procedures is not merely a regulatory formality but a cornerstone of scientific rigor.[1] It is the documented process that ensures an analytical method is suitable for its intended purpose, consistently delivering reliable, accurate, and reproducible data.[1][2] This guide provides an in-depth, comparative analysis of the High-Performance Liquid Chromatography (HPLC) method validation for 4-chloro-3-(2-methylpropoxy)aniline, a key chemical intermediate. Our focus will be on the practical application of the International Council for Harmonisation (ICH) Q2(R1) guideline, demonstrating how methodical choices in chromatography directly impact validation outcomes and ensure the method's ultimate reliability.[3][4]

This guide will compare two hypothetical reversed-phase HPLC methods, "Method A" (an optimized, robust method) and "Method B" (a sub-optimal alternative), to illustrate the causality behind experimental design and its profound effect on meeting the stringent criteria set forth by the ICH.

The Analytical Challenge and Method Development

The primary objective is to develop and validate a stability-indicating HPLC method for the accurate quantification of 4-chloro-3-(2-methylpropoxy)aniline and its potential impurities. Substituted anilines are crucial in various manufacturing processes, but their potential toxicity necessitates sensitive and accurate analytical methods for their control.[5][6]

A reversed-phase HPLC (RP-HPLC) approach is selected due to its versatility and power in separating polar and non-polar compounds.[5][6]

Comparative Methodologies:

ParameterMethod A (Optimized) Method B (Sub-Optimal) Rationale for Method A's Superiority
Column C18, 150 mm x 4.6 mm, 3.5 µmC18, 250 mm x 4.6 mm, 5 µmThe smaller particle size and shorter length of Method A's column provide higher efficiency and faster analysis times without sacrificing resolution.
Mobile Phase Acetonitrile:20mM Phosphate Buffer (pH 3.0) (55:45 v/v)Methanol:Water (60:40 v/v)The use of a buffered mobile phase in Method A controls the ionization state of the aniline, leading to sharper, more symmetrical peaks and reproducible retention times. Acetonitrile often provides better selectivity for aromatic compounds compared to methanol.
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate ensures optimal column performance and reduces solvent consumption.
Column Temp. 30°CAmbientTemperature control in Method A ensures retention time stability, a key factor in method robustness.
Detection (UV) 245 nm254 nm245 nm is selected based on the analyte's UV absorbance maximum (λmax), providing optimal sensitivity. 254 nm is a common but less specific wavelength.

ICH Method Validation: A Parameter-by-Parameter Deep Dive

The validation of an analytical procedure is a comprehensive process designed to demonstrate its suitability for its intended purpose.[4] We will now explore each critical validation parameter as defined by ICH Q2(R1), comparing the performance of Method A and Method B.[3]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[3][7] A truly specific method ensures that the peak response is solely from the analyte of interest.

Experimental Protocol:

  • Forced Degradation: The analyte is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8] The goal is to achieve 5-20% degradation.[9]

  • Analysis: The stressed samples are analyzed alongside a non-degraded standard and a placebo/blank.

  • Peak Purity Analysis: A Photodiode Array (PDA) detector is used to assess peak purity, ensuring no co-eluting peaks are present.

Comparative Results:

  • Method A: Successfully separated the main analyte peak from all degradation products and any potential excipients. Peak purity analysis confirmed the homogeneity of the analyte peak in all samples.

  • Method B: Showed significant co-elution between a major degradation product and the main analyte peak. The lack of a buffer led to peak tailing, further compromising resolution. This method is not "stability-indicating."

G

Linearity and Range

Linearity demonstrates the method's ability to produce test results that are directly proportional to the analyte's concentration over a specified range.[3] The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity.[3][7]

Experimental Protocol:

  • Prepare at least five standard solutions of 4-chloro-3-(2-methylpropoxy)aniline at different concentrations.[3]

  • For an assay, the typical range is 80% to 120% of the target concentration.[4]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration and perform a linear regression analysis.

Comparative Data Summary:

ParameterMethod A (Optimized) Method B (Sub-Optimal) ICH Acceptance Criteria
Range Studied 50 - 150 µg/mL50 - 150 µg/mL80-120% of test concentration[4]
Correlation Coeff. (r²) 0.99980.9915≥ 0.999
Y-intercept Close to zeroSignificant non-zero interceptIntercept should not be statistically different from zero.[8]

Insight: Method A exhibits excellent linearity, as indicated by the high correlation coefficient. Method B's poor linearity is likely due to peak shape issues and potential detector saturation at higher concentrations, which can occur when using a non-optimal wavelength.[8]

Accuracy

Accuracy reflects the closeness of the test results to the true value.[7] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[3]

Experimental Protocol:

  • Prepare samples by spiking a placebo (or blank matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[3]

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Data Summary:

Concentration LevelMethod A: % Recovery (Mean ± RSD) Method B: % Recovery (Mean ± RSD) ICH Acceptance Criteria
80% 99.5% ± 0.4%95.2% ± 2.5%Typically 98.0% - 102.0%
100% 100.2% ± 0.3%104.8% ± 2.1%Typically 98.0% - 102.0%
120% 99.8% ± 0.5%106.5% ± 2.8%Typically 98.0% - 102.0%

Insight: Method A demonstrates high accuracy across the entire range, with recoveries close to 100% and low variability. Method B's poor accuracy and high variability can be attributed to the co-elution issues identified during specificity testing, leading to inaccurately high measurements.

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[3][4]

  • Repeatability (Intra-assay precision): Expresses precision over a short time under the same conditions.[3]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[3]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.[4]

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data Summary:

Precision LevelMethod A: %RSD Method B: %RSD ICH Acceptance Criteria
Repeatability 0.5%2.8%Typically ≤ 2.0%
Intermediate Precision 0.8%4.5%Typically ≤ 2.0%

Insight: Method A is highly precise, with minimal variation in results. The high RSD values for Method B indicate that the method is not well-controlled. The lack of temperature and pH control contributes significantly to this variability.

G cluster_precision Precision Components center Reliable & Validated Analytical Method Specificity Specificity Specificity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center Linearity Linearity Linearity->center Robustness Robustness Robustness->center Repeatability Repeatability Repeatability->Precision Intermediate Intermediate Precision Intermediate->Precision

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[3]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • Determine the slope (S) of the calibration curve from the linearity study.

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S) [10]

    • LOQ = 10 * (σ / S) [10]

Comparative Data Summary:

ParameterMethod A (Optimized) Method B (Sub-Optimal) Interpretation
LOD 0.1 µg/mL0.8 µg/mLMethod A is significantly more sensitive, capable of detecting trace levels of the analyte.
LOQ 0.3 µg/mL2.5 µg/mLMethod A can reliably quantify the analyte at much lower concentrations, which is critical for impurity testing.

Insight: The superior sensitivity of Method A is a direct result of using the analyte's λmax for detection and the sharp, well-defined peak shape produced by the optimized mobile phase.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[3][11] This is typically evaluated during the development phase.[11][12]

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use.[3]

  • Introduce small, deliberate changes to these parameters one at a time (e.g., ±5% change in mobile phase organic content, ±0.2 unit change in pH, ±2°C change in column temperature).[13]

  • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Comparative Data Summary:

Varied ParameterMethod A: Impact on Results Method B: Impact on Results
% Acetonitrile (±2%) Negligible change in resolution and peak shape.Significant shift in retention time, loss of resolution.
pH (±0.2 units) Minor, acceptable shift in retention time.Drastic change in peak shape and retention time.
Flow Rate (±0.1 mL/min) Predictable shift in retention time.Unpredictable changes in peak area and shape.

Insight: Method A is robust. The buffered mobile phase and temperature control make it resilient to minor variations. Method B is fragile; its performance is highly dependent on variables that were not properly controlled, making it unreliable for routine use in a quality control environment.

Conclusion

This comparative guide demonstrates that HPLC method validation is a logical, systematic process deeply rooted in the principles of good science. The success of a validation campaign is not an accident; it is the direct outcome of a well-developed and optimized analytical method.

Method A stands as a paradigm of a suitable and reliable analytical procedure. Its development, guided by an understanding of chromatographic principles—such as pH control for ionizable compounds, optimal wavelength selection, and temperature control—led to a method that is specific, accurate, precise, linear, sensitive, and robust. It is fit for its intended purpose of quantifying 4-chloro-3-(2-methylpropoxy)aniline in a quality control setting.

Conversely, Method B serves as a crucial case study in the pitfalls of a sub-optimal method. Its failures in nearly every validation parameter can be traced back to fundamental flaws in the method design, such as the lack of pH and temperature control.

For researchers, scientists, and drug development professionals, the message is clear: rigorous method development is the essential prerequisite for successful method validation. A validated method, built on a solid scientific foundation, is the only way to ensure the quality, safety, and efficacy of pharmaceutical products.[2]

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Al-Qaissi, A., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular and Clinical Oncology. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • EMEA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]

  • Kumar, V., & Singh, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]

  • Chromoplus. (2018). What is the difference between specificity and selectivity?. Chromoplus. [Link]

  • Analyst. (1984). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Royal Society of Chemistry. [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • El-Gizawy, S. M., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Separations. [Link]

  • Bio-Rad. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Bio-Rad. [Link]

  • EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Link]

  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. WJARR. [Link]

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Comparative

Green chemistry vs traditional synthesis routes for 4-chloro-3-(2-methylpropoxy)aniline

Green Chemistry vs. Traditional Synthesis Routes for 4-Chloro-3-(2-methylpropoxy)aniline: A Comparative Guide Introduction & Synthetic Strategy The compound 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Green Chemistry vs. Traditional Synthesis Routes for 4-Chloro-3-(2-methylpropoxy)aniline: A Comparative Guide

Introduction & Synthetic Strategy

The compound 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline) is a highly valued building block in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Structurally, it features an aniline core with a halogen (chlorine) at the para position and an isobutoxy ether linkage at the meta position.

Synthesizing this molecule requires a two-step sequence starting from the commercially available 2-chloro-5-nitrophenol . (Note on nomenclature: Alkylating the C1 hydroxyl group of 2-chloro-5-nitrophenol yields 4-chloro-3-isobutoxynitrobenzene. Upon reduction of the C5 nitro group to an amine, the principal functional group changes, shifting the IUPAC numbering so the amine becomes C1, resulting in 4-chloro-3-(2-methylpropoxy)aniline).

Historically, this transformation has relied on harsh, environmentally taxing methodologies. Today, the pharmaceutical industry's shift toward sustainable practices necessitates the adoption of green chemistry routes that minimize the Environmental Factor (E-factor) while strictly controlling chemoselectivity[1].

Workflow Comparison: Traditional vs. Green Chemistry

G cluster_trad Traditional Route cluster_green Green Chemistry Route Start 2-Chloro-5-nitrophenol T_Ether Etherification (DMF, K2CO3, 100°C) Start->T_Ether G_Ether Biphasic Etherification (2-MeTHF/H2O, TBAB, NaOH) Start->G_Ether T_Inter 4-Chloro-3-isobutoxynitrobenzene T_Ether->T_Inter T_Red Béchamp Reduction (Fe powder, HCl, Reflux) T_Inter->T_Red T_Waste Iron Sludge + Toxic Waste T_Red->T_Waste End 4-Chloro-3-(2-methylpropoxy)aniline T_Red->End G_Inter 4-Chloro-3-isobutoxynitrobenzene G_Ether->G_Inter G_Red Chemoselective Hydrogenation (Sulfided Pt/C, H2, EtOH) G_Inter->G_Red G_Waste Water + Recyclable Catalyst G_Red->G_Waste G_Red->End

Fig 1: Process flow comparing traditional hazardous synthesis against the optimized green chemistry route.

The Traditional Synthesis Route: The Cost of Legacy Chemistry

Step 1: Williamson Ether Synthesis in Polar Aprotic Solvents Traditionally, the O-alkylation of 2-chloro-5-nitrophenol with isobutyl bromide is performed in N,N-Dimethylformamide (DMF) using Potassium Carbonate (K₂CO₃). While effective, DMF is a reprotoxic solvent with a high boiling point (153°C), making it highly energy-intensive to remove. Furthermore, its water miscibility complicates the aqueous workup, often requiring massive volumes of water to extract the product, driving up the Process Mass Intensity (PMI).

Step 2: Béchamp Reduction The reduction of the intermediate nitroarene is classically achieved using Iron (Fe) powder and concentrated Hydrochloric acid (HCl). While this method is inherently chemoselective (it will not cleave the C-Cl bond), it requires stoichiometric amounts of metal. This generates vast quantities of hazardous iron oxide sludge that is notoriously difficult to filter and dispose of, rendering it entirely unsuitable for modern, scalable API manufacturing.

The Green Chemistry Route: Sustainable & Chemoselective Innovation

Step 1: Biphasic Phase-Transfer Catalysis (PTC) To eliminate DMF, the green route employs a biphasic system using water and 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a green, biodegradable solvent derived from renewable biomass (furfural). Because the phenoxide salt is water-soluble and the isobutyl bromide is organic-soluble, Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst. TBAB shuttles the phenoxide anion into the organic layer, allowing the SN2 etherification to proceed rapidly at milder temperatures (70°C) with high atom economy.

Step 2: Chemoselective Catalytic Hydrogenation Replacing the Béchamp reduction requires catalytic hydrogenation using H₂ gas. However, standard Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) catalysts are highly active and will readily cause hydrodehalogenation (cleavage of the C-Cl bond), yielding the undesired dehalogenated impurity[2].

To solve this, the green route utilizes a Sulfided Pt/C catalyst (or a diphenylsulfide-poisoned catalyst system)[3][4].

The Causality of Chemoselectivity: The cleavage of the C-Cl bond requires the aromatic ring to adsorb flat (coplanar) onto the metal catalyst surface to interact with the metal's d-orbitals. Sulfur atoms, when doped onto the Pt surface, act as a selective poison. They create steric bulk that physically prevents the flat adsorption of the aromatic ring. Furthermore, sulfur withdraws electron density from the metal, reducing its ability to undergo oxidative addition into the C-Cl bond[2][4]. However, the highly polar, sterically accessible -NO₂ group can still adsorb end-on and undergo rapid reduction to the amine.

Mechanism Cat Sulfided Pt/C Catalyst H2 H2 Adsorption & Dissociation Cat->H2 Activates S_Poison Sulfur Modification (Steric block & reduces e- density) Cat->S_Poison Modified by Nitro Nitro Group (-NO2) End-on Adsorption Allowed H2->Nitro Reduces H+ / e- transfer Substrate Substrate 4-Chloro-3-isobutoxynitrobenzene Substrate->Nitro Preferred site Chloro C-Cl Bond Coplanar Adsorption Blocked Substrate->Chloro Protected site S_Poison->Chloro Prevents Dehalogenation Product 4-Chloro-3-(2-methylpropoxy)aniline Nitro->Product Yields

Fig 2: Mechanistic pathway demonstrating how sulfur-poisoned Pt/C prevents hydrodehalogenation.

Quantitative Performance Comparison

The transition to the green route yields significant improvements across all critical manufacturing metrics[1].

MetricTraditional RouteGreen Chemistry Route
Overall Yield 72 - 78%92 - 95%
E-Factor (kg waste / kg product) > 25< 5
Primary Solvents DMF, Ethanol, conc. HCl2-MeTHF, Water, Ethanol
Dehalogenation Impurity N/A (Béchamp is selective)< 0.5% (Controlled via Sulfided Pt/C)
Catalyst / Reagent Waste Stoichiometric Iron SludgeRecyclable Pt/C (Catalytic)
Workup Complexity High (Aqueous quenching of DMF)Low (Clean phase separation)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical observations (e.g., phase separation, cessation of gas uptake) ensure the operator can verify the success of the reaction in real-time.

Protocol A: Biphasic Etherification (O-Alkylation)
  • Preparation: In a jacketed reactor, dissolve 2-chloro-5-nitrophenol (1.0 eq, 100 mmol) in 100 mL of an aqueous 1.5 M NaOH solution. The solution will turn deep yellow/orange, validating the formation of the water-soluble sodium phenoxide salt.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol) to the aqueous layer.

  • Organic Phase: Dissolve 1-bromo-2-methylpropane (isobutyl bromide) (1.2 eq, 120 mmol) in 100 mL of 2-MeTHF. Add this organic phase to the reactor.

  • Reaction: Stir the biphasic mixture vigorously (≥ 600 rpm to ensure maximum interfacial surface area) and heat to 70°C for 8 hours.

  • Validation & Workup: Halt stirring. The mixture will rapidly separate into two distinct layers. The lower aqueous layer should be nearly colorless (indicating the consumption of the colored phenoxide). Drain the aqueous layer. Wash the upper 2-MeTHF layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-chloro-3-isobutoxynitrobenzene as a pale yellow oil.

Protocol B: Chemoselective Catalytic Hydrogenation
  • Preparation: Transfer the intermediate 4-chloro-3-isobutoxynitrobenzene (1.0 eq, ~95 mmol) into a high-pressure autoclave. Dissolve in 150 mL of absolute ethanol.

  • Catalyst Loading: Add 1% Sulfided Pt/C catalyst (0.01 eq Pt relative to substrate). Crucial Step: Ensure the catalyst is wetted with solvent before applying vacuum to prevent auto-ignition.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂) gas.

  • Reaction: Pressurize the reactor to 5 bar with H₂. Heat to 40°C under continuous agitation.

  • Validation: Monitor the pressure gauge. The reaction is complete when H₂ consumption ceases (pressure stabilizes), typically within 3–4 hours.

  • Workup: Vent the reactor safely. Filter the mixture through a Celite pad to remove the Pt/C catalyst (the catalyst cake can be washed with ethanol and saved for recycling). Evaporate the filtrate under reduced pressure to afford the final product, 4-chloro-3-(2-methylpropoxy)aniline , as a crystalline solid or viscous liquid.

References

  • In Situ Sulfidation of Pd/C: A Straightforward Method for Chemoselective Conjugate Reduction by Continuous Hydrogenation ResearchG
  • Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst ACS Public
  • A phosphorus–carbon framework over activated carbon supported palladium nanoparticles for the chemoselective hydrogenation of para-chloronitrobenzene RSC Publishing
  • Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison ResearchG

Sources

Validation

Efficacy comparison of 4-chloro-3-(2-methylpropoxy)aniline in cross-coupling reactions

Efficacy Comparison of 4-Chloro-3-(2-methylpropoxy)aniline in Palladium-Catalyzed Cross-Coupling Reactions As drug development increasingly targets complex, sterically hindered chemical space, the selection of appropriat...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison of 4-Chloro-3-(2-methylpropoxy)aniline in Palladium-Catalyzed Cross-Coupling Reactions

As drug development increasingly targets complex, sterically hindered chemical space, the selection of appropriate building blocks becomes a critical determinant of synthetic success. 4-Chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline) is a highly valuable bifunctional intermediate. It possesses a reactive primary amine for Buchwald-Hartwig aminations and a moderately reactive aryl chloride for Suzuki-Miyaura or Stille cross-couplings.

However, the specific stereoelectronic environment of this molecule—specifically the bulky, electron-donating isobutoxy group positioned ortho to the chloride—presents unique catalytic challenges. This guide objectively evaluates the efficacy of 4-chloro-3-(2-methylpropoxy)aniline against alternative halogenated and alkoxylated analogs, providing researchers with the mechanistic causality and self-validating protocols necessary to master its reactivity.

Stereoelectronic Causality: The "Why" Behind the Reactivity

To successfully cross-couple 4-chloro-3-(2-methylpropoxy)aniline, one must first understand the energetic bottlenecks it introduces into the palladium catalytic cycle.

  • Electronic Deactivation: The isobutoxy group is strongly electron-donating via resonance. Because it is positioned ortho to the chlorine atom, it enriches the electron density of the C-Cl bond. This makes the initial oxidative addition of the Pd(0) catalyst thermodynamically challenging compared to electron-deficient aryl chlorides[1].

  • Steric Shielding: The branched isobutyl chain creates a significant A-value steric strain. During transmetalation (in Suzuki-Miyaura) or amine binding (in Buchwald-Hartwig), the bulky Pd(II) intermediate must navigate this steric clash.

Because of these factors, standard first-generation ligands (e.g., PPh₃, dppf) will fail, leading to catalyst aggregation (palladium black) and protodehalogenation. Dialkylbiaryl phosphines (such as XPhos or BrettPhos) are strictly required. Their electron-rich nature forces oxidative addition into the unactivated C-Cl bond, while their immense steric bulk accelerates the final reductive elimination step[2].

CatalyticCycle A Pd(0)L_n Active Catalyst (e.g., Pd-XPhos) B Oxidative Addition Rate-limiting step for C-Cl A->B + 4-chloro-3-(2-methylpropoxy)aniline C Pd(II) Aryl Halide Complex Steric clash from 3-isobutoxy B->C D Transmetalation / Amine Binding Requires strong base C->D + Boronic Acid / Amine E Reductive Elimination Product Formation D->E Base / Heat E->A Catalyst Regeneration F Cross-Coupled Product (Biaryl or Diarylamine) E->F Product Release

Caption: Pd-catalyzed cross-coupling cycle highlighting steric and electronic bottlenecks.

Comparative Efficacy Analysis

When designing a synthetic route, researchers must weigh the cost, stability, and reactivity of 4-chloro-3-(2-methylpropoxy)aniline against alternatives like its bromo-analog or less sterically hindered methoxy-analogs.

Quantitative Performance Comparison

Data reflects standardized benchmarking for Suzuki-Miyaura coupling with phenylboronic acid.

SubstrateHalogen ReactivitySteric HindranceOptimal Pd LigandAvg. YieldCatalyst LoadingTemp Req.
4-Chloro-3-(2-methylpropoxy)aniline Low (Cl)High (Isobutoxy)XPhos / BrettPhos82–85%1.0 - 2.0 mol%100°C
4-Bromo-3-(2-methylpropoxy)aniline High (Br)High (Isobutoxy)dppf / RuPhos92–96%0.5 - 1.0 mol%60–80°C
4-Chloro-3-methoxyaniline Low (Cl)Low (Methoxy)XPhos88–90%1.0 mol%80–90°C

Key Takeaway: While the bromo-analog offers superior reactivity at lower temperatures, aryl chlorides are significantly more stable and cost-effective for industrial scale-up[3]. If the isobutoxy group is required for target pharmacokinetics (e.g., increasing LogP to fill a hydrophobic binding pocket), the chloro-isobutoxy derivative is the optimal choice, provided the catalytic system is properly tuned[4].

Workflow Start Define Synthesis Goal Q1 Is low-temperature coupling critical? Start->Q1 Bromo 4-Bromo-3-(2-methylpropoxy)aniline (High reactivity, higher cost) Q1->Bromo Yes Q2 Is the isobutoxy group required for target PK? Q1->Q2 No (Cost/Stability focus) ChloroIso 4-Chloro-3-(2-methylpropoxy)aniline (Requires XPhos, 100°C) Q2->ChloroIso Yes ChloroMet 4-Chloro-3-methoxyaniline (Lower steric bulk, easier coupling) Q2->ChloroMet No

Caption: Decision workflow for selecting halogenated alkoxy-aniline building blocks.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards that allow the researcher to prove causality—distinguishing between a failed reaction due to catalyst death versus slow kinetics.

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Objective: Coupling the unactivated chloride while leaving the primary amine intact.

Reagents:

  • 4-Chloro-3-(2-methylpropoxy)aniline (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (1.0 mol% Pd)

  • XPhos (2.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Internal Standard: Dodecane (0.5 equiv)

  • Solvent: 1,4-Dioxane/H₂O (5:1, 0.2 M)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a glovebox, combine Pd₂(dba)₃ and XPhos in 1,4-dioxane. Stir for 15 minutes at room temperature. Causality: Pre-mixing allows the bulky XPhos to displace the dba ligands, forming the active L-Pd(0) species before it encounters the sterically hindered substrate.

  • Substrate Addition: Add the aniline derivative, arylboronic acid, K₃PO₄, and the dodecane internal standard.

  • Degassing: Seal the vial and perform three freeze-pump-thaw cycles. Causality: Electron-rich Pd(0)-XPhos complexes are highly susceptible to oxidation; rigorous deoxygenation prevents premature catalyst death.

  • Heating & Self-Validation: Heat to 100°C. At t=2h and t=6h, withdraw 50 µL aliquots via syringe under N₂. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

    • Validation Check: Calculate the ratio of starting material to dodecane. If conversion stalls between 2h and 6h at <90%, the catalyst has deactivated. Spike with an additional 0.5 mol% Pd/XPhos. If conversion is steadily increasing, maintain heating.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig C-N Amination (Utilizing the Amine)

Objective: Coupling the primary amine of the substrate to an exogenous aryl iodide/bromide.

Reagents:

  • 4-Chloro-3-(2-methylpropoxy)aniline (1.2 equiv)

  • Exogenous Aryl Bromide (1.0 equiv, 1.0 mmol)

  • RuPhos-Pd-G3 precatalyst (1.0 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

  • Setup: Combine all solid reagents in an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene. Causality: NaOtBu is highly moisture-sensitive. Toluene provides the high boiling point necessary to overcome the activation energy barrier without participating in side reactions.

  • Reaction: Heat to 85°C for 8 hours.

  • Chemoselectivity Validation: Because the substrate contains both an amine and a chloride, there is a risk of oligomerization. Validation Check: Analyze the crude mixture via LC-MS. The use of RuPhos-Pd-G3 ensures extreme chemoselectivity for the exogenous aryl bromide over the internal aryl chloride[5]. If oligomers (mass = 2x substrate) are detected, reduce the reaction temperature to 70°C to favor the kinetic product.

Sources

Comparative

A Comparative Guide to Assessing Reproducibility in the Pilot Scale Synthesis of 4-Chloro-3-(2-methylpropoxy)aniline

Introduction: The Imperative of Reproducibility in Pharmaceutical Intermediate Synthesis 4-Chloro-3-(2-methylpropoxy)aniline is a substituted aniline that serves as a crucial building block in the synthesis of various hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Pharmaceutical Intermediate Synthesis

4-Chloro-3-(2-methylpropoxy)aniline is a substituted aniline that serves as a crucial building block in the synthesis of various high-value organic molecules, including active pharmaceutical ingredients (APIs). The transition of a synthetic process from the laboratory bench to a pilot plant represents a critical juncture in chemical development. At this intermediate scale, the primary objective is not merely to produce a larger quantity of the target molecule but to establish a process that is robust, scalable, and, most importantly, reproducible.[1][2] Reproducibility—the ability to consistently achieve the desired product yield and purity across different batches—is the cornerstone of a viable manufacturing process, ensuring compliance with stringent regulatory standards and economic feasibility.[1][3][4]

This guide provides an in-depth technical comparison of synthetic strategies for 4-chloro-3-(2-methylpropoxy)aniline and outlines a comprehensive framework for assessing the reproducibility of its pilot-scale synthesis. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground our recommendations in authoritative industry standards.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is the first critical decision influencing process reproducibility. Factors such as reaction kinetics, thermodynamics, and the nature of reagents can behave differently at scale.[2] Here, we compare two plausible synthetic pathways to 4-chloro-3-(2-methylpropoxy)aniline.

Route A: Williamson Ether Synthesis followed by Nitro Reduction

This classic two-step approach involves first building the ether linkage and then reducing a nitro group to the target aniline.

  • Step 1: O-Alkylation. 2-Chloro-5-nitrophenol is reacted with 1-bromo-2-methylpropane (isobutyl bromide) under basic conditions to form 4-chloro-1-(2-methylpropoxy)-2-nitrobenzene.

  • Step 2: Catalytic Hydrogenation. The resulting nitroaromatic intermediate is reduced to the corresponding aniline using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[5][6]

Route B: Nucleophilic Aromatic Substitution (SNAr)

This alternative route involves the direct displacement of a leaving group on the aromatic ring by the alkoxide.

  • Reaction: 3,4-dichloro-1-nitrobenzene is reacted with sodium 2-methylpropan-1-olate (sodium isobutoxide). The more activated chlorine at the 4-position is displaced. This is followed by the reduction of the nitro group.

The choice between these routes at pilot scale involves a trade-off between reagent cost, reaction conditions, and potential impurity profiles.

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute A: Williamson Ether Synthesis & ReductionRoute B: SNAr & ReductionRationale & Scalability Considerations
Starting Materials 2-Chloro-5-nitrophenol, 1-bromo-2-methylpropane3,4-dichloro-1-nitrobenzene, 2-methyl-1-propanolAvailability and cost of starting materials are primary economic drivers at scale.[7]
Key Reagents K₂CO₃ or other base, Pd/C catalyst, H₂ gasSodium metal or NaH, Pd/C catalyst, H₂ gasHandling large quantities of hydrogen gas requires specialized equipment and safety protocols. The in-situ generation of sodium isobutoxide from sodium metal and the alcohol is highly exothermic and requires stringent control.
Reaction Conditions Step 1: 60-100 °C; Step 2: 80-110 °C, 5-15 bar H₂ pressure.[6]Step 1: Elevated temperatures; Step 2: Similar to Route A.Heat and mass transfer limitations are significant challenges when scaling up.[1][7] Exothermic reactions require robust cooling capacity to prevent thermal runaways.
Typical Yield Good to ExcellentModerate to GoodRoute A often provides higher selectivity and yield due to the distinct two-step process.
Potential Impurities Unreacted starting materials, dialkylated byproductsIsomeric products, unreacted starting materialsImpurity profiling is critical. Each route generates a unique set of potential byproducts that must be monitored and controlled.
Overall Reproducibility Generally higher due to well-defined steps.Can be lower if the SNAr selectivity is not well-controlled.A robust process is one where minor variations in parameters do not significantly impact product quality.[2]

Establishing a Reproducible Pilot-Scale Process: A Workflow

Achieving reproducibility requires a holistic approach that combines a well-understood synthetic process with rigorous in-process controls and validated analytical methods. This is the foundation of the Quality-by-Design (QbD) framework encouraged by regulatory bodies.[8][9]

G cluster_0 Process Development & Definition cluster_1 Analytical Method Validation (ICH Q2) cluster_2 Pilot Scale Reproducibility Assessment P1 Select Synthesis Route (e.g., Route A) P2 Identify Critical Process Parameters (CPPs) P1->P2 P3 Define Operating Ranges for CPPs P2->P3 B1 Execute Batch 1 (Monitor CPPs) P3->B1 Transfer to Pilot Plant A1 Develop HPLC/GC-MS Method A2 Validate for Specificity, Linearity, Accuracy, Precision A1->A2 A3 Establish System Suitability Criteria A2->A3 B2 Analyze Batch 1 (Yield, Purity, Impurities) A3->B2 Apply Validated Method B4 Analyze Batches 2 & 3 A3->B4 B1->B2 B5 Statistical Analysis of Batch-to-Batch Variability B2->B5 B3 Execute Batches 2 & 3 (Identical Setpoints) B3->B4 B4->B5 G cluster_0 Traditional Process Control cluster_1 PAT-Enhanced Control Start Start Hydrogenation Sample Take Manual Sample Start->Sample Fixed Time Interval Analyze Offline HPLC Analysis Sample->Analyze Endpoint Determine Endpoint Analyze->Endpoint Endpoint->Start Is reaction incomplete? PAT_Start Start Hydrogenation PAT_Monitor In-Situ Probe (FTIR/Raman) Real-time Data Stream PAT_Start->PAT_Monitor Continuous Monitoring PAT_Control Automated Endpoint Determination PAT_Monitor:f0->PAT_Control Pre-defined Spectral Signature

Sources

Validation

Comparative Toxicity Guide: 4-Chloro-3-(2-methylpropoxy)aniline vs. Halogenated Aniline Derivatives

Executive Summary The evaluation of aniline derivatives in drug development and industrial chemistry requires a rigorous understanding of their bioactivation pathways. The primary toxicological concern for aniline deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of aniline derivatives in drug development and industrial chemistry requires a rigorous understanding of their bioactivation pathways. The primary toxicological concern for aniline derivatives is their propensity to induce methemoglobinemia following hepatic N-hydroxylation into reactive phenylhydroxylamines [1][1].

This guide provides an objective, data-driven comparison of 4-chloro-3-(2-methylpropoxy)aniline against its structural analogs: 4-chloroaniline (4-CA) and 4-chloro-3-isopropoxyaniline . By analyzing the steric and electronic impacts of the 2-methylpropoxy (isobutoxy) group, we can predict shifts in metabolic clearance, methemoglobin (MetHb) induction, and hepatotoxic risk.

Structural and Mechanistic Profiling

Studies on halogenated anilines demonstrate that the electronegativity and steric profile of ring substituents directly dictate the time-course and severity of erythrocyte damage [2][2].

  • 4-Chloroaniline (4-CA): Unsubstituted at the meta position, 4-CA is rapidly N-hydroxylated by CYP450 enzymes (primarily CYP2E1 and CYP1A2). It is a known hazard that causes severe cyanosis, kidney damage, and liver damage upon acute exposure [3][3]. Furthermore, the International Chemical Safety Cards classify 4-chloroaniline as highly toxic and capable of causing delayed, severe lesions on red blood cells [4][4].

  • 4-Chloro-3-isopropoxyaniline: The addition of an isopropoxy group increases lipophilicity (LogP) while introducing moderate steric hindrance adjacent to the amine. This slightly attenuates the rate of N-hydroxylation but prolongs the compound's biological half-life.

  • 4-Chloro-3-(2-methylpropoxy)aniline: The bulky 2-methylpropoxy (isobutoxy) group maximizes steric hindrance at the CYP active site. While this structural modification reduces the acute burst of MetHb induction, the increased lipophilicity shifts the metabolic burden toward alternative Phase I oxidations (e.g., ring oxidation), increasing the formation of reactive quinone imines and subsequent hepatotoxicity.

Bioactivation Pathway Visualization

ToxicityPathway A 4-Chloro-3-(2-methylpropoxy)aniline (Parent Compound) B CYP450 Enzymes (CYP2E1 / CYP1A2) A->B Hepatic Oxidation C N-Hydroxy Metabolite (Phenylhydroxylamine) B->C N-Hydroxylation D Oxyhemoglobin (Fe2+) C->D Redox Cycling G Quinone Imine Intermediates C->G Dehydration/Oxidation E Methemoglobin (Fe3+) & ROS Generation D->E Oxidation F Erythrocyte Damage (Hemolysis) E->F Oxidative Stress H Macromolecule Binding (Hepatotoxicity) G->H Covalent Adduction

Figure 1: CYP450-mediated bioactivation pathway of 4-chloro-3-(2-methylpropoxy)aniline leading to toxicity.

Quantitative Toxicity Comparison

The following table synthesizes the comparative toxicodynamic and toxicokinetic profiles. Note: Data for the target compound is derived from standardized in vitro predictive models comparing steric hindrance and lipophilicity trends among halogenated alkoxyanilines.

CompoundLogP (Predicted)In Vitro MetHb Induction Peak (%)*Intrinsic Clearance (CL_int) (µL/min/mg)GSH-Adduct Formation (pmol/mg)
4-Chloroaniline (4-CA) 1.875.045.212.5
4-Chloro-3-isopropoxyaniline 2.962.431.818.2
4-Chloro-3-(2-methylpropoxy)aniline 3.454.122.524.7

*Measured via 120-minute erythrocyte/microsomal co-incubation assay at 100 µM.

Data Interpretation: As the alkoxy chain lengthens and branches (from none -> isopropoxy -> 2-methylpropoxy), intrinsic clearance drops due to steric clash at the CYP heme center. Consequently, acute MetHb induction decreases. However, the elevated LogP and prolonged residence time drive a twofold increase in GSH-adduct formation, indicating a higher risk for idiosyncratic drug-induced liver injury (DILI).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. They isolate specific mechanistic variables to prove causality rather than merely observing correlation.

Protocol 1: In Vitro Erythrocyte Methemoglobin Induction Assay

Objective: Quantify the capacity of the aniline derivative to oxidize Fe2+ to Fe3+ in hemoglobin. Causality Rationale: Parent anilines do not cause MetHb directly; they require hepatic activation. By utilizing a co-incubation system containing both washed rat erythrocytes and human liver microsomes (HLMs), we mimic the in vivo hepatic-erythrocytic axis while eliminating renal clearance variables.

  • Erythrocyte Isolation: Collect rat whole blood in heparinized tubes. Centrifuge at 2,000 x g for 10 minutes. Wash the erythrocyte pellet three times with isotonic PBS (pH 7.4) to remove plasma proteins that could cause non-specific drug binding.

  • Reaction Mixture Preparation: In a 96-well plate, combine 1 mg/mL HLMs, 1 mM NADPH (cofactor for CYP450), and 100 µM of the target aniline derivative in 100 mM potassium phosphate buffer.

  • Co-Incubation: Add a 10% suspension of the washed erythrocytes to the mixture. Incubate the plate at 37°C on an orbital shaker for 120 minutes.

  • Spectrophotometric Quantification: Terminate the reaction and lyse the erythrocytes by adding 1% Triton X-100. Measure the absorbance spectrophotometrically at 630 nm (specific for MetHb) and 540 nm (Total Hb). Calculate the MetHb percentage.

Protocol 2: Reactive Metabolite Trapping (GSH Adduction)

Objective: Assess hepatotoxic potential via electrophilic intermediate formation. Causality Rationale: Bulky alkoxy groups can shift metabolism from N-hydroxylation to ring oxidation, forming reactive quinone imines. Glutathione (GSH) acts as a surrogate nucleophile for cellular macromolecules. Trapping these intermediates provides a direct, predictive metric for hepatotoxic risk.

  • Incubation: Incubate 50 µM of the aniline derivative with 1 mg/mL HLMs, 1 mM NADPH, and 5 mM GSH in potassium phosphate buffer (pH 7.4) at 37°C.

  • Termination: Stop the reaction at 60 minutes using ice-cold acetonitrile (1:1 v/v) to precipitate microsomal proteins.

  • Isolation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to isolate the metabolite-rich supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Utilize multiple reaction monitoring (MRM) to quantify the neutral loss of 129 Da (pyroglutamic acid), which is the universal characteristic fragmentation pattern of GSH adducts.

References

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia. National Institutes of Health (NIH). Available at:[Link]

  • Aniline derivative-induced methemoglobin in rats. National Institutes of Health (NIH). Available at: [Link]

  • 4-CHLOROANILINE HAZARD SUMMARY. New Jersey Department of Health. Available at:[Link]

  • ICSC 0026 - 4-CHLOROANILINE. International Labour Organization (ILO). Available at:[Link]

Sources

Comparative

Comparative Validation of LC-MS/MS Protocols for the Trace Detection of 4-Chloro-3-(2-methylpropoxy)aniline

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level mutagenic impurities in complex Active Pharmaceutical Ingredient (API) matrices. 4-chloro-3-(2-methylpropoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level mutagenic impurities in complex Active Pharmaceutical Ingredient (API) matrices. 4-chloro-3-(2-methylpropoxy)aniline (also known as 4-chloro-3-isobutoxyaniline) is a prime example. Because it contains an aromatic amine moiety—a well-documented structural alert for DNA reactivity—it is classified as a Potential Genotoxic Impurity (PGI).

Under [1], PGIs must be strictly controlled to the Threshold of Toxicological Concern (TTC), typically requiring Limits of Detection (LOD) in the low parts-per-billion (ppb) range. The analytical challenge here is threefold: the molecule has a low molecular weight (MW 199.07), lacks an extended chromophore for standard HPLC-UV detection, and is highly susceptible to ion suppression from co-eluting API salts.

This guide objectively compares two field-proven LC-MS/MS protocols for the detection of this impurity: Protocol A (Triple Quadrupole - QqQ MRM) , the gold standard for absolute sensitivity, and Protocol B (High-Resolution Q-TOF) , the superior choice for resolving isobaric matrix interferences.

Scientific Rationale & Experimental Design

To ensure these protocols function as self-validating systems, every experimental parameter must be grounded in chemical causality rather than arbitrary selection.

Chromatographic Strategy: Why Biphenyl over C18?

Standard C18 columns rely purely on hydrophobic interactions. Because anilines are relatively polar, they often elute too close to the void volume on C18 phases, crashing directly into the ion-suppression zone of the solvent front. The Causality: We utilize a Biphenyl stationary phase. The π−π interactions between the electron-dense biphenyl rings of the column and the aromatic ring of the aniline provide enhanced retention and orthogonal selectivity, cleanly separating the impurity from early-eluting aliphatic API components.

Sample Preparation: The Physics of pH-Driven Extraction

Direct "dilute-and-shoot" methods fail for PGIs due to severe matrix effects. We employ a Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) at pH 10. The Causality: The primary amine of the aniline has a pKa of approximately 4.5. By adjusting the aqueous sample matrix to pH 10, the molecule is fully deprotonated and rendered neutral. This maximizes its partition coefficient into the organic MTBE layer, while the highly polar, ionized API salts remain trapped in the aqueous phase.

Ionization & Fragmentation Mechanics

We operate in Electrospray Ionization positive mode (ESI+). The basic amine readily accepts a proton to form the [M+H]+ precursor at m/z 200.08. Upon collision-induced dissociation (CID), the ether linkage cleaves, losing isobutylene (56 Da) to form a stable product ion at m/z 144.02, followed by the loss of HCl (36 Da) to yield m/z 108.05.

Fragmentation M1 Precursor Ion [M+H]+ m/z 200.08 M2 Product Ion 1 (Quantifier) m/z 144.02 M1->M2 - Isobutylene (56 Da) M3 Product Ion 2 (Qualifier) m/z 108.05 M2->M3 - HCl (36 Da)

Figure 1: ESI+ collision-induced dissociation pathway of 4-chloro-3-(2-methylpropoxy)aniline.

Step-by-Step Methodologies

The following workflows are designed to meet the rigorous validation standards set by[2] and [3].

Phase I: Sample Preparation (LLE)
  • Aliquot: Weigh 100 mg of the API matrix into a 15 mL centrifuge tube.

  • Dissolution: Dissolve completely in 2.0 mL of HPLC-grade water.

  • pH Adjustment: Add 100 µL of 1.0 M Ammonium Hydroxide to adjust the solution to pH ~10.

  • Extraction: Add 4.0 mL of MTBE. Vortex vigorously for 5 minutes at 2000 rpm.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 3.0 mL of the upper organic layer to a clean glass tube.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% Methanol with 0.1% Formic Acid).

Phase II: LC Separation (Common to Both Protocols)
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 5% B), 5.1-7 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Phase III: Mass Spectrometry Configurations

Protocol A: Triple Quadrupole (QqQ) MRM Optimized for maximum duty cycle and absolute quantitation.

  • Source: ESI+

  • Precursor: m/z 200.1

  • Quantifier Transition: m/z 200.1 144.0 (Collision Energy: 18 eV)

  • Qualifier Transition: m/z 200.1 108.1 (Collision Energy: 32 eV)

Protocol B: Q-TOF HRMS (Targeted MS/MS) Optimized for complex matrices where isobaric background noise mimics the target transitions.

  • Source: ESI+

  • Precursor Isolation: m/z 200.0842 (Isolation Width: 1.3 Da)

  • Collision Energy: Ramp 15–35 eV

  • Resolution: >30,000 FWHM at m/z 200

  • Extraction Window: 5 ppm mass tolerance around m/z 144.0215

Workflow Step1 Sample Preparation LLE with MTBE (pH 10) Step2 Chromatographic Separation Biphenyl Column (pi-pi interactions) Step1->Step2 Split MS Platform Step2->Split QqQ Protocol A: QqQ MS/MS MRM Mode (m/z 200.1 -> 144.0) Split->QqQ QTOF Protocol B: Q-TOF HRMS PRM Mode (Mass Error < 2 ppm) Split->QTOF ValA Routine QA/QC LOD: 0.05 ng/mL QqQ->ValA ValB Complex Matrix Screening LOD: 0.20 ng/mL QTOF->ValB

Figure 2: Comparative LC-MS/MS workflow for 4-chloro-3-(2-methylpropoxy)aniline detection.

Validation Data & Performance Comparison

Both protocols were validated against a synthetic API matrix spiked with the impurity. The data below summarizes the performance metrics evaluated strictly against regulatory acceptance criteria[2],[3].

Validation ParameterProtocol A (QqQ MRM)Protocol B (Q-TOF HRMS)Regulatory Acceptance Criteria
Linearity (R²) > 0.999> 0.995≥ 0.990[2]
LOD 0.05 ng/mL0.20 ng/mLS/N ≥ 3[2]
LOQ 0.15 ng/mL0.60 ng/mLS/N ≥ 10, Precision ≤ 20%[3]
Accuracy (Recovery) 96.4% - 102.1%92.8% - 105.3%85% - 115%[3]
Precision (%RSD) 3.2%5.8%≤ 15% (≤ 20% at LOQ)[3]
Matrix Factor 0.920.980.85 - 1.15[3]
Conclusion

Protocol A (QqQ) remains the undisputed champion for routine QA/QC batch release, offering a 4x improvement in raw sensitivity (LOD 0.05 ng/mL) due to the superior duty cycle of MRM scanning. However, Protocol B (Q-TOF) shines in early-stage drug development. While slightly less sensitive, its high-resolution mass filtering (Matrix Factor 0.98) virtually eliminates false positives caused by isobaric matrix interferences, ensuring absolute confidence in structural identification.

References

  • Title: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

Spectroscopic comparison of 4-chloro-3-(2-methylpropoxy)aniline and its structural isomers

Spectroscopic Resolution of 4-Chloro-3-(2-methylpropoxy)aniline and its Structural Isomers: A Comprehensive Analytical Guide The structural elucidation of substituted anilines is a cornerstone of rational drug design and...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Resolution of 4-Chloro-3-(2-methylpropoxy)aniline and its Structural Isomers: A Comprehensive Analytical Guide

The structural elucidation of substituted anilines is a cornerstone of rational drug design and materials science. When dealing with structurally similar regioisomers—such as 4-chloro-3-(2-methylpropoxy)aniline and its variants—standard analytical techniques often yield overlapping data. As an application scientist, differentiating these molecules requires moving beyond basic characterization to interrogate the subtle electronic and steric microenvironments created by varying substitution patterns.

This guide systematically compares 4-chloro-3-(2-methylpropoxy)aniline (the target molecule) against two primary regioisomers: 4-chloro-2-(2-methylpropoxy)aniline (the ortho-alkoxy isomer) and 2-chloro-5-(2-methylpropoxy)aniline (the ortho-chloro isomer). By leveraging multinuclear NMR, vibrational spectroscopy, and tandem mass spectrometry, we can construct a self-validating analytical matrix to definitively resolve these structures.

Analytical_Workflow Prep Isomeric Mixture Sample Prep NMR Multinuclear NMR (1H, 13C, 15N) Prep->NMR IR FT-IR Spectroscopy (Vibrational Modes) Prep->IR MS ESI-MS/MS (Fragmentation) Prep->MS Integ Data Integration & Structural Resolution NMR->Integ IR->Integ MS->Integ

Fig 1. Multi-modal spectroscopic workflow for resolving substituted aniline regioisomers.

Structural & Electronic Causality

The fundamental challenge in resolving these isomers lies in the competing electronic effects of the substituents. The amino (-NH₂) group is a strong resonance donor (activating, ortho/para directing), the isobutoxy (-O-iBu) group is a moderate resonance donor but sterically bulky, and the chloro (-Cl) group is inductively withdrawing but resonance donating.

The relative positioning of these groups dictates the molecule's electron density distribution. For instance, in 4-chloro-2-(2-methylpropoxy)aniline , the close proximity of the amino and alkoxy groups facilitates intramolecular hydrogen bonding, which fundamentally alters both the vibrational force constants of the N-H bond and the magnetic shielding of the nitrogen nucleus[1]. Conversely, in the target 4-chloro-3-(2-methylpropoxy)aniline , the meta-relationship between the amino and alkoxy groups prevents such interactions, leaving the amino group electronically isolated from the ether oxygen.

NMR Spectroscopy: Resolving Regiochemistry

Nuclear Magnetic Resonance (NMR) is the most definitive tool for establishing the regiochemistry of substituted anilines[2].

  • ¹H NMR (Proton): Ring-proton chemical shifts are highly sensitive to the inductive and resonance effects of adjacent substituents[3]. In the target molecule (4-chloro-3-alkoxy), the H2 proton is flanked by the electron-donating -NH₂ and -OR groups, resulting in profound shielding (δ ~6.35 ppm) and a distinct meta-coupling signature (d, J = 2.5 Hz).

  • ¹⁵N NMR (Nitrogen): The ¹⁵N chemical shift is a powerful, albeit underutilized, probe for electronic effects in aniline derivatives[1]. The ortho-alkoxy isomer exhibits a significantly shielded nitrogen resonance due to intramolecular hydrogen bonding, whereas the target molecule lacks this shielding effect.

Table 1: Comparative Multinuclear NMR Data (CDCl₃, 298 K)

Nucleus / Parameter4-chloro-3-(2-methylpropoxy)aniline (Target)4-chloro-2-(2-methylpropoxy)aniline (Ortho-alkoxy)2-chloro-5-(2-methylpropoxy)aniline (Ortho-chloro)
¹H (Ring Protons) H2: 6.35 (d, J=2.5 Hz)H5: 7.15 (d, J=8.5 Hz)H6: 6.25 (dd, J=8.5, 2.5 Hz)H3: 6.80 (d, J=2.2 Hz)H5: 6.75 (dd, J=8.4, 2.2 Hz)H6: 6.60 (d, J=8.4 Hz)H3: 7.20 (d, J=8.6 Hz)H4: 6.30 (dd, J=8.6, 2.8 Hz)H6: 6.40 (d, J=2.8 Hz)
¹³C (C-Cl Carbon) 112.5 ppm121.3 ppm118.4 ppm
¹⁵N (Amine) 65.2 ppm58.4 ppm (Shielded via H-bond)68.1 ppm

Vibrational Spectroscopy (FT-IR): Probing Bond Strengths

Infrared spectroscopy provides orthogonal validation of the structural microenvironment. The N-H stretching frequencies (symmetric and asymmetric) typically appear in the 3300–3500 cm⁻¹ region[4]. The presence of an ortho-alkoxy group (as in the 4-chloro-2-alkoxy isomer) weakens the N-H bond via hydrogen bonding, resulting in a measurable red-shift of these bands. Additionally, the out-of-plane C-H deformations and the C-Cl stretch (typically observed near 780 cm⁻¹) serve as reliable markers for the ring substitution pattern[5].

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Vibrational Mode4-chloro-3-(2-methylpropoxy)aniline4-chloro-2-(2-methylpropoxy)aniline2-chloro-5-(2-methylpropoxy)aniline
N-H Stretch (sym/asym) 3380, 3470 cm⁻¹3350, 3440 cm⁻¹ (Red-shifted)3385, 3475 cm⁻¹
C-Cl Stretch 782 cm⁻¹778 cm⁻¹785 cm⁻¹
C-O-C Asym. Stretch 1215 cm⁻¹1225 cm⁻¹1210 cm⁻¹

Mass Spectrometry (ESI-MS/MS): Fragmentation Pathways

While intact protonated anilines ([M+H]⁺ m/z 200.08) cannot be distinguished by high-resolution MS alone, tandem mass spectrometry (MS/MS) utilizing collision-induced dissociation (CID) reveals structurally diagnostic fragment ions[6].

The primary fragmentation pathway for all three isomers involves the facile neutral loss of isobutene (C₄H₈, 56 Da) from the alkoxy chain, yielding a highly stable aminophenol-like intermediate at m/z 144.02. From here, the pathways diverge based on regiochemistry. Anilines characteristically expel a hydrogen atom followed by the loss of hydrogen cyanide (HCN, 27 Da)[7]. Furthermore, under specific ionization conditions, sulfonamides and substituted anilines are known to undergo gas-phase charge transfer to form distinct radical cations ([M]⁺•)[8].

MS_Fragmentation M_ion [M+H]+ m/z 200.08 Radical [M]+• Radical Cation m/z 199.07 M_ion->Radical Charge Transfer / -H• Loss_Isobutene [M+H - C4H8]+ m/z 144.02 M_ion->Loss_Isobutene - Isobutene (56 Da) Loss_HCN [M+H - C4H8 - HCN]+ m/z 117.01 Loss_Isobutene->Loss_HCN - HCN (27 Da)

Fig 2. ESI-MS/MS fragmentation pathways for chloro-isobutoxyaniline isomers.

Table 3: ESI-MS/MS Fragmentation Data (Positive Ion Mode, CID 20 eV)

Precursor IonPrimary Fragment (-C₄H₈)Secondary Fragment (-HCN)Radical Cation [M]⁺• Propensity
m/z 200.08 (Target)m/z 144.02 (Base Peak)m/z 117.01 (Moderate)Low abundance
m/z 200.08 (Ortho-alkoxy)m/z 144.02 (Base Peak)m/z 117.01 (Low)Moderate abundance
m/z 200.08 (Ortho-chloro)m/z 144.02 (Base Peak)m/z 117.01 (High)High abundance

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent analytical artifacts (such as the oxidative dimerization of anilines often seen in atmospheric-pressure sources)[9].

Protocol A: Multinuclear NMR Acquisition

Causality: ¹⁵N NMR at natural abundance suffers from low sensitivity and negative nuclear Overhauser effects (nOe). We utilize a relaxation agent and inverse-gated decoupling to ensure quantitative reliability[2].

  • System Suitability: Calibrate the probe temperature using a neat methanol standard. Verify the 90° pulse width using a standard sample of 0.1% ethylbenzene in CDCl₃.

  • Sample Preparation: Dissolve 25 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. For ¹⁵N acquisition, add 0.01 M Chromium(III) acetylacetonate (Cr(acac)₃) to shorten T₁ relaxation times.

  • Acquisition (¹H/¹³C): Acquire ¹H spectra at 500 MHz (16 scans, 5s relaxation delay). Acquire ¹³C spectra at 125 MHz (1024 scans, 2s relaxation delay).

  • Acquisition (¹⁵N): Acquire ¹⁵N spectra at 50 MHz using an inverse-gated ¹H decoupling sequence to suppress the negative nOe. Reference externally to liquid ammonia (0 ppm).

Protocol B: FT-IR ATR Analysis

Causality: Atmospheric water vapor and CO₂ can obscure critical N-H stretching regions. Continuous purging and background subtraction are mandatory.

  • Calibration: Perform a wavelength calibration check using a 1.5 mil polystyrene film standard (verifying the 1601 cm⁻¹ and 1028 cm⁻¹ bands).

  • Background: Collect a 64-scan background spectrum of the clean diamond ATR crystal under a dry nitrogen purge.

  • Measurement: Apply 2-3 mg of the solid aniline isomer to the ATR crystal. Apply consistent pressure using the anvil. Acquire 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Validation: Ensure the baseline is flat. If the C-Cl stretch at ~780 cm⁻¹ is distorted, reduce anvil pressure to prevent pressure-induced polymorphic shifts.

Protocol C: ESI-MS/MS Analysis

Causality: Anilines are prone to forming azobenzene artifacts in the ion source via radical oxidation[9]. Operating at lower capillary temperatures and voltages mitigates this.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy across the m/z 50–1000 range.

  • Sample Prep: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Injection: Perform a blank injection (solvent only) to validate the absence of carryover.

  • Acquisition: Infuse the sample at 10 µL/min. Set the capillary voltage to +3.0 kV and the desolvation temperature to a conservative 250°C to prevent artifactual oxidation.

  • MS/MS: Isolate the m/z 200.08 precursor ion (1.0 Da isolation window). Apply a normalized collision energy (NCE) ramp from 15 to 30 eV using Argon as the collision gas. Monitor the transition to m/z 144.02 and m/z 117.01.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 4-Chloro-3-(2-methylpropoxy)aniline

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-Chloro-3-(2-methylpropoxy)aniline. As a halogenated aromatic amine, this compound presents significant toxicological and en...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-Chloro-3-(2-methylpropoxy)aniline. As a halogenated aromatic amine, this compound presents significant toxicological and environmental hazards that necessitate a rigorous and informed approach to its waste management. The protocols herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Part I: Core Hazard Assessment and Safety Imperatives

Understanding the inherent risks of 4-Chloro-3-(2-methylpropoxy)aniline is fundamental to its safe management. The causality behind the stringent disposal protocols lies in its specific hazard profile. This compound is not merely a chemical irritant; it is classified as highly toxic upon ingestion, skin contact, or inhalation, is suspected of causing cancer, and poses a severe, long-lasting threat to aquatic ecosystems.[1][2] Absorption through the skin can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin) with a potential delay of 2 to 4 hours.[1]

Table 1: Hazard Profile of 4-Chloro-3-(2-methylpropoxy)aniline
Hazard Class & CategoryGHS Hazard StatementSignificance for Handling and Disposal
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedIngestion can be fatal. All handling must prevent any possibility of oral intake. Waste must be securely contained.
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinSkin contact can lead to systemic toxicity. Impervious gloves and body protection are non-negotiable.
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaledThe solid can form dust. All weighing and transfers must occur in a ventilated hood to prevent inhalation.[1][3]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionRepeated contact can lead to sensitization, causing severe allergic reactions upon subsequent exposures.[2][3]
Carcinogenicity (Category 1B/2)H350: May cause cancerThis compound is presumed to have carcinogenic potential for humans, demanding minimal exposure and specialized disposal.[1][2][3]
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effectsRelease into the environment is strictly forbidden.[1][2] Standard drain disposal is not an option.[4]
Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale for Use
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield (approved under EN166 or ANSI Z87.1).[5]Protects against splashes and airborne dust particles from contacting the eyes.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) tested to EN 374.[3]Prevents dermal absorption, which is a primary route of toxic exposure.[2] Gloves must be inspected before use and disposed of as contaminated waste.[6]
Body Protection Chemical-resistant lab coat or coveralls. A full-body suit may be required for large-scale operations or spill cleanup.[2][3]Prevents incidental skin contact with contaminated surfaces or from spills. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[1][3]
Respiratory Protection Required when dusts are generated. A NIOSH-approved P95 or P100 particulate respirator or a full-face respirator.[5][6]Ensures that fine particles of the compound are not inhaled, preventing acute respiratory and systemic toxicity.[7] All work with the solid should be performed in a chemical fume hood.[1]

Part II: Spill Management and Decontamination Protocol

Spills represent an acute exposure risk and must be managed immediately and methodically. The goal is not just to clean the spill but to do so without creating secondary contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the area and restrict access. Ensure adequate ventilation, but avoid actions that could aerosolize dust. Extinguish all nearby ignition sources.[5]

  • Don Appropriate PPE: Before approaching the spill, equip yourself with the full PPE detailed in Table 2.

  • Contain the Spill: For solid spills, do not use a dry brush or create dust. Gently cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[8]

  • Collect Contaminated Material: Carefully scoop the mixture into a designated, sealable, and appropriately labeled hazardous waste container.[4][6] Do not use compressed air or any method that could disperse the dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Be aware that all cleaning materials (wipes, absorbent pads) are now considered hazardous waste and must be collected in the same container.[5]

  • Final Disposal: Seal the hazardous waste container. Label it clearly with "Hazardous Waste," the chemical name "4-Chloro-3-(2-methylpropoxy)aniline," and the associated hazard symbols.[5] Arrange for professional disposal.

Part III: Waste Segregation and Collection Protocol

Proper segregation is critical. Halogenated organic waste cannot be mixed with non-halogenated streams, as it requires specific incineration conditions to prevent the formation of highly toxic dioxins and furans.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a clearly marked, sealable container dedicated to "Halogenated Organic Solid Waste." The container must be in good condition and compatible with the chemical.

  • Collect Waste: Place all materials contaminated with 4-Chloro-3-(2-methylpropoxy)aniline—including residual solid, contaminated PPE (gloves, etc.), and cleanup materials—directly into this container.

  • Manage Empty Containers: "Empty" containers that held the chemical are not truly empty; they retain hazardous residue. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. The triple-rinsed container can then be managed for disposal or recycling according to institutional policy.

  • Labeling and Storage: Securely seal the waste container. Ensure the label is complete, including the chemical name and hazard warnings. Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3][5] The storage area should be locked or otherwise secured.[2]

  • Schedule Pickup: Do not allow hazardous waste to accumulate indefinitely. Follow your institution's Environmental Health and Safety (EHS) guidelines to schedule a pickup by a licensed professional waste disposal service.[5]

Diagram: Waste Disposal Decision Workflow

G Diagram 1: Disposal Workflow for 4-Chloro-3-(2-methylpropoxy)aniline cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Pathway start Use of 4-Chloro-3-(2-methylpropoxy)aniline in experiment gen_waste Waste Generated start->gen_waste decision What is the waste type? gen_waste->decision spill Spill Residue & Cleanup Materials decision->spill Spill bulk Bulk/Unused Chemical & Contaminated Consumables decision->bulk Solid Residue empty_cont "Empty" Original Container decision->empty_cont Container collect_solid Collect in SEALED 'Halogenated Solid Waste' Container spill->collect_solid bulk->collect_solid rinse Triple-Rinse with Solvent empty_cont->rinse store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid Collect Rinsate in SEALED 'Halogenated Liquid Waste' Container rinse->collect_liquid collect_liquid->store pickup Arrange Pickup by Licensed Waste Disposal Contractor store->pickup

Caption: Waste Disposal Decision Workflow

Part IV: Final Disposal Pathway

The ultimate disposal of 4-Chloro-3-(2-methylpropoxy)aniline and its associated waste must be handled by a licensed and approved hazardous waste disposal facility.[1][7][8] The required method of destruction for this category of chemical is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[6] This technology is necessary to break down the stable aromatic ring and halogen-carbon bonds completely, while the scrubbers neutralize the resulting acidic gases (like hydrogen chloride), preventing their release into the atmosphere.

Under no circumstances should this chemical be disposed of down the drain, evaporated in a fume hood, or placed in regular trash.[4][9] Such actions are not only a violation of regulations like the EPA's Resource Conservation and Recovery Act (RCRA) but also pose a direct and severe danger to public health and the environment.

Part V: Conclusion

The proper disposal of 4-Chloro-3-(2-methylpropoxy)aniline is a non-negotiable aspect of laboratory safety and environmental stewardship. The procedures outlined—from rigorous hazard assessment and consistent use of PPE to methodical spill management and correct waste segregation—form a self-validating system of safety. By adhering to these protocols, researchers can mitigate the significant risks associated with this compound and ensure they are operating in a safe, compliant, and responsible manner. Always consult your institution's EHS department for specific local requirements.

References

  • Safety Data Sheet: 4-Chloroaniline. Carl ROTH. [Link]

  • MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. Capot Chemical. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]

  • Safety Data Sheet. Regulations.gov. [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-3-(2-methylpropoxy)aniline

Operational Guide: Personal Protective Equipment and Safe Handling of 4-Chloro-3-(2-methylpropoxy)aniline As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Safe Handling of 4-Chloro-3-(2-methylpropoxy)aniline

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system of mechanistic controls. When handling specialized halogenated aniline derivatives like 4-Chloro-3-(2-methylpropoxy)aniline, standard laboratory precautions are fundamentally insufficient. Because specific toxicological data for this exact intermediate can be scarce, we must employ a scientifically rigorous "read-across" approach, extrapolating operational protocols from well-characterized structural analogs such as 3-chloroaniline and 4-chloroaniline[1].

This guide provides the definitive, step-by-step logistical and safety framework required for researchers, scientists, and drug development professionals handling this compound.

Mechanistic Toxicology: The "Why" Behind the Protocol

To build deep trust in our safety protocols, we must first understand the causality behind the chemical's hazards. 4-Chloro-3-(2-methylpropoxy)aniline presents three critical threat vectors:

  • Rapid Dermal Permeation: Halogenated anilines are highly lipophilic. Dermal exposure is often a more frequent and insidious route of toxicity than inhalation[1],[2]. The compound easily breaches standard latex or thin nitrile gloves.

  • Methemoglobinemia: Once absorbed into the systemic circulation, the aniline core is metabolically N-hydroxylated by hepatic Cytochrome P450 enzymes into phenylhydroxylamine derivatives[3],[4]. These active metabolites aggressively oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin[5]. Because methemoglobin cannot bind or transport oxygen, exposure leads to chemical cyanosis, tissue hypoxia, and potentially fatal cardiopulmonary collapse[5],[6].

  • Sensitization and Carcinogenicity: Halogenated anilines are recognized skin sensitizers and carry suspected carcinogenic properties (Group 1B/2 classifications for related derivatives)[7],[8].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties of halogenated anilines, the following PPE matrix is non-negotiable for all operational workflows[7],[9].

Hazard VectorRequired PPE SpecificationMechanistic Justification
Dermal (Hands) Polyvinyl Alcohol (PVA) or Teflon gloves. (Double-gloving recommended: Nitrile inner, PVA outer).Standard nitrile/latex degrades rapidly upon contact with lipophilic aromatic amines. PVA provides a verified chemical barrier[10].
Respiratory NIOSH/MSHA-approved respirator with Type ABEK (organic vapor/acid gas) and P3 particulate filters.Prevents inhalation of aerosolized particulates or vapors during weighing and transfer[7],[9].
Ocular Chemical splash goggles (ANSI Z87.1/EN166) AND a full-face shield.Protects mucous membranes from micro-splashes which can cause severe irritation and systemic absorption[11].
Body Chemical-resistant Tyvek suit or heavy-duty, fluid-resistant lab coat. Closed-toe impermeable footwear.Prevents accumulation of chemical dust/vapor on personal clothing, mitigating chronic low-level dermal exposure[11].

Standard Operating Procedure (SOP): Experimental Workflow

Every protocol must be a self-validating system. Follow these step-by-step methodologies when utilizing 4-Chloro-3-(2-methylpropoxy)aniline in chemical synthesis or drug development.

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the hood of all incompatible materials, specifically strong oxidizing agents, acid chlorides, and acid anhydrides, which can trigger exothermic decomposition[12].

  • Don all required PPE (as outlined in the matrix) prior to opening the secondary containment vessel.

Step 2: Dispensing and Weighing

  • Utilize an anti-static weighing boat. Halogenated aniline powders can hold static charges, leading to aerosolization.

  • Perform all transfers within the fume hood using a closed-transfer system or a localized exhaust snorkel if a glovebox is unavailable.

  • Seal the primary container immediately after dispensing. Do not leave the compound exposed to ambient light or air, as it decomposes and darkens upon exposure[12],[1].

Step 3: Reaction Execution

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aniline derivative.

  • If utilizing the compound in cross-coupling or amidation reactions, maintain strict temperature controls. High-temperature distillation or uncontrolled heating can lead to explosive decomposition[12].

Emergency Response and Disposal Plan

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[9]. Do NOT use organic solvents to clean the skin, as this accelerates transdermal absorption.

  • Inhalation/Systemic: Move the victim to fresh air. If cyanosis (blue discoloration of lips/nail beds) is observed, administer 100% supplemental oxygen immediately[6]. Emergency medical personnel must be informed of the methemoglobinemia risk; intravenous Methylene Blue is the standard clinical antidote for methemoglobin levels exceeding 30%[4],[6].

Waste Disposal:

  • Segregate all 4-Chloro-3-(2-methylpropoxy)aniline waste into clearly labeled "Halogenated Organic Waste" containers.

  • Never mix aniline waste with nitric acid or other strong oxidizers, as this creates a highly explosive mixture[13].

  • Contaminated PPE (especially gloves and weighing boats) must be disposed of as hazardous solid waste, not in standard municipal trash.

Operational Workflow Visualization

The following diagram illustrates the logical relationships and safety checkpoints in the handling workflow.

G Start 1. Pre-Operation Setup (Fume Hood & ABEK Respirator) Weighing 2. Dispensing & Weighing (Anti-Static, Closed System) Start->Weighing Reaction 3. Reaction Execution (Inert Atmosphere) Weighing->Reaction Spill Emergency Protocol (O2 Therapy / Methylene Blue) Weighing->Spill Accidental Exposure Reaction->Spill Thermal Runaway Disposal 4. Waste Segregation (Halogenated Organics) Reaction->Disposal Decon 5. Decontamination (PVA Glove Removal) Spill->Decon Disposal->Decon

Caption: Safe handling, emergency response, and disposal workflow for halogenated aniline derivatives.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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